2',3',5'-Tri-O-benzoyl-6-azauridine
説明
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特性
分子式 |
C29H23N3O9 |
|---|---|
分子量 |
557.5 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23-,24-,25-/m1/s1 |
InChIキー |
SRPSJMLVXZRXTM-WJNCPCKPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: Structure, Properties, and Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog belonging to the class of purine (B94841) analogs. It is a prodrug of the active metabolite 6-azauridine (B1663090), which exhibits a range of biological activities, most notably as an antitumor agent. This technical guide provides a comprehensive overview of the structure, properties, and known biological activities of this compound. The document details its mechanism of action, which primarily involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. While specific quantitative data for this benzoylated derivative is limited in public domains, this guide compiles available information and supplements it with data from closely related compounds to provide a thorough resource for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of the nucleoside 6-azauridine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are esterified with benzoyl groups. This modification increases the lipophilicity of the molecule, potentially enhancing its cell permeability and bioavailability compared to the parent compound.
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Azauridine (Parent Compound) | Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine) |
| Molecular Formula | C₂₉H₂₃N₃O₉ | C₈H₁₁N₃O₆ | C₁₄H₁₇N₃O₉ |
| Molecular Weight | 557.51 g/mol | 245.19 g/mol | 371.30 g/mol |
| Melting Point | Data not available | 160-161 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Presumed to be soluble in organic solvents like DMSO, DMF | Soluble in water | Data not available |
| Appearance | Presumed to be a solid | White crystalline solid | Data not available |
Synthesis and Purification
A detailed, step-by-step synthesis protocol for this compound is not explicitly documented in readily accessible literature. However, a general approach for the synthesis of such tri-O-benzoylated ribonucleosides involves the following key steps.
Caption: A generalized workflow for the synthesis of this compound.
General Experimental Protocol for Benzoylation
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Dissolution: Dissolve 6-azauridine in a suitable anhydrous solvent (e.g., pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzoylating Agent: Slowly add an excess of benzoyl chloride to the cooled solution with continuous stirring. The molar excess of benzoyl chloride will depend on the desired degree of benzoylation.
-
Reaction: Allow the reaction to proceed at 0 °C for a few hours and then let it warm to room temperature, stirring overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess benzoyl chloride by slowly adding a small amount of cold water or methanol (B129727).
-
Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using silica (B1680970) gel column chromatography. The choice of eluent system will need to be optimized, but a gradient of ethyl acetate in hexane (B92381) or dichloromethane in methanol is a common starting point for separating benzoylated nucleosides.
Spectroscopic Data
Specific spectral data for this compound are not widely published. The following tables provide expected chemical shifts and characteristic IR absorption bands based on the analysis of similar benzoylated ribonucleoside structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoyl Groups | 7.2 - 8.2 (m) | 128 - 134 (aromatic), ~165 (C=O) |
| Ribose H-1' | ~6.0 - 6.5 (d) | ~85 - 90 |
| Ribose H-2', H-3', H-4' | ~4.5 - 5.5 (m) | ~70 - 80 |
| Ribose H-5', H-5'' | ~4.3 - 4.8 (m) | ~63 - 68 |
| Azauracil H-5 | ~7.5 - 8.0 (s) | ~135 - 140 |
| Azauracil C-2, C-4 | - | ~150 - 160 (C=O) |
Note: These are estimated values and actual experimental data may vary.
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Benzoyl Ester) | 1720 - 1740 |
| C=O (Azauracil) | 1650 - 1700 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Ester) | 1250 - 1300 |
| N-H (Azauracil) | 3100 - 3300 |
Biological Activity and Mechanism of Action
This compound is recognized as a purine nucleoside analog with significant antitumor activity. Its mechanism of action is predicated on its role as a prodrug that is intracellularly converted to its active form, which then interferes with critical cellular processes.
Inhibition of DNA Synthesis
The primary mechanism of action for many nucleoside analogs, including the active form of this compound, is the inhibition of DNA synthesis. After cellular uptake and metabolic activation to the triphosphate form, the analog can be incorporated into the growing DNA chain by DNA polymerases. The presence of the modified base or sugar can lead to chain termination, effectively halting DNA replication and leading to cell cycle arrest and cell death.
Caption: The proposed pathway for DNA synthesis inhibition by this compound.
Induction of Apoptosis
In addition to inhibiting DNA synthesis, this compound induces apoptosis, or programmed cell death, in cancer cells. The accumulation of DNA damage and the stalling of replication forks trigger cellular stress responses that can activate the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: The intrinsic apoptosis pathway potentially activated by this compound.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the antitumor activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of key executioner caspases.
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Lysis: Lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7.
-
Incubation: Incubate at room temperature to allow for substrate cleavage.
-
Signal Detection: Measure the luminescence or fluorescence, which is proportional to the caspase activity.
DNA Synthesis Inhibition Assay (EdU Incorporation Assay)
This assay directly measures the rate of DNA synthesis.
-
Cell Treatment: Treat cells with the compound for a specific duration.
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Click-iT® Reaction: Perform a click chemistry reaction to attach a fluorescent azide (B81097) to the ethynyl (B1212043) group of the incorporated EdU.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells that have undergone DNA replication.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. Its mode of action, involving the dual mechanisms of DNA synthesis inhibition and apoptosis induction, makes it a compound of significant interest for further preclinical and clinical investigation. While specific quantitative data for this derivative is sparse, the information compiled in this guide from related compounds provides a solid foundation for researchers to design and execute further studies to fully elucidate its therapeutic potential. Future work should focus on obtaining precise physicochemical and spectroscopic data, optimizing its synthesis, and conducting comprehensive in vitro and in vivo efficacy studies against a broad panel of cancer types.
An In-Depth Technical Guide to the Mechanism of Action of 2',3',5'-Tri-O-benzoyl-6-azauridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the nucleoside analog 6-azauridine (B1663090). Its mechanism of action is multifaceted, primarily centered on the disruption of de novo pyrimidine (B1678525) biosynthesis, a critical pathway for DNA and RNA synthesis in rapidly proliferating cells. This technical guide provides a comprehensive overview of the molecular mechanisms, cellular effects, and experimental methodologies associated with this compound and its active metabolite, 6-azauridine. The information presented herein is intended to support further research and drug development efforts targeting cancer and viral diseases.
Introduction
This compound is a benzoylated derivative of 6-azauridine, designed to enhance its oral bioavailability and cellular uptake. As a prodrug, it undergoes metabolic activation to release the pharmacologically active compound, 6-azauridine. 6-azauridine is a structural analog of the pyrimidine nucleoside uridine (B1682114) and exerts its primary therapeutic effects as an antimetabolite. This guide will delve into the conversion of the prodrug, the primary molecular target and its inhibition, and the downstream cellular consequences, including the induction of apoptosis and modulation of key signaling pathways.
Prodrug Metabolism and Activation
The conversion of this compound to its active form, 6-azauridine, is a critical step in its mechanism of action. This biotransformation is catalyzed by intracellular and extracellular esterases, which hydrolyze the benzoyl ester linkages at the 2', 3', and 5' positions of the ribose sugar. While the specific human esterases responsible for this hydrolysis have not been definitively identified, studies on analogous acylated nucleosides suggest that carboxylesterases present in the liver, plasma, and target tissues play a crucial role.[1]
The metabolic activation pathway can be visualized as a sequential process, ultimately yielding the active 6-azauridine.
Primary Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The principal mechanism of action of 6-azauridine is the potent inhibition of the de novo pyrimidine biosynthesis pathway. Following its intracellular formation, 6-azauridine is phosphorylated by uridine-cytidine kinase to 6-azauridine 5'-monophosphate (6-aza-UMP). 6-aza-UMP is a powerful competitive inhibitor of orotidylic acid decarboxylase (ODC), also known as uridine monophosphate synthase (UMPS).[2][3] ODC is the final enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of orotidine (B106555) 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP).
The inhibition of ODC by 6-aza-UMP leads to the depletion of intracellular pools of UMP and, consequently, other downstream pyrimidine nucleotides such as CTP and dTTP, which are essential for the synthesis of RNA and DNA. This blockade of nucleotide synthesis preferentially affects rapidly dividing cells, such as cancer cells and virus-infected cells, which have a high demand for nucleic acid precursors.
Quantitative Inhibition Data
The inhibitory potency of 6-aza-UMP against ODC has been quantified in several studies. The inhibition constant (Ki) varies depending on the species from which the enzyme is derived.
| Enzyme Source | Inhibitor | Inhibition Constant (Ki) | Reference |
| Saccharomyces cerevisiae | 6-aza-UMP | 12.4 µM | [2][3] |
| Plasmodium falciparum | 6-aza-UMP | 12 ± 3 nM |
Secondary Mechanisms of Action
Beyond the primary mechanism of ODC inhibition, 6-azauridine has been reported to exert its anticancer effects through additional pathways.
Induction of Apoptosis via AMPK and p53 Activation
Studies have shown that 6-azauridine can induce autophagy-mediated cell death in cancer cells through a mechanism dependent on AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53. Activation of AMPK, a key sensor of cellular energy status, can trigger a cascade of events leading to apoptosis. The activation of p53, a critical regulator of the cell cycle and apoptosis, further contributes to the cytotoxic effects of 6-azauridine.
Modulation of the IL-6/STAT3 Signaling Pathway
The IL-6/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is implicated in various cancers. 6-azauridine has been shown to modulate this pathway, although the precise mechanism of this interaction is still under investigation. By interfering with STAT3 signaling, 6-azauridine may further contribute to its anti-proliferative and pro-apoptotic effects.
In Vitro Efficacy
The cytotoxic effects of 6-azauridine have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | >54.6, 17.2 (as 5-FU equivalent) |
| HepG2 | Hepatocellular Carcinoma | 0.2 (as Doxorubicin equivalent) |
| HCT-116 | Colorectal Carcinoma | 60.9 (as Doxorubicin equivalent) |
| PC-3 | Prostate Carcinoma | 66.5 (as Doxorubicin equivalent) |
| MDA-MB-231 | Breast Adenocarcinoma | 12.12 |
| T-47D | Breast Ductal Carcinoma | 10.10 |
Note: Some IC50 values are reported in comparison to a reference drug.
Experimental Protocols
Orotidylic Acid Decarboxylase (ODC) Inhibition Assay
This assay measures the inhibition of ODC activity by 6-aza-UMP.
Principle: The enzymatic activity of ODC is determined by monitoring the decarboxylation of [¹⁴C]-labeled orotidine 5'-monophosphate (OMP). The released ¹⁴CO₂ is captured and quantified by liquid scintillation counting.
Materials:
-
Purified ODC enzyme
-
[carboxyl-¹⁴C]Orotidine 5'-monophosphate
-
6-azauridine 5'-monophosphate (inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing DTT and MgCl₂)
-
Scintillation vials containing a CO₂ trapping agent (e.g., hyamine hydroxide)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Liquid scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified ODC enzyme, and varying concentrations of 6-aza-UMP.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding [¹⁴C]-OMP.
-
Incubate for a defined period.
-
Stop the reaction by adding TCA.
-
Continue incubation to ensure complete trapping of the released ¹⁴CO₂.
-
Add scintillation cocktail to the vials and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition and determine the Ki value using appropriate kinetic models.[4][5]
Measurement of Intracellular Nucleotide Pools by HPLC
This method is used to quantify the effect of 6-azauridine on the intracellular concentrations of pyrimidine nucleotides.
Principle: Cellular nucleotides are extracted and separated by high-performance liquid chromatography (HPLC) with UV detection. The peak areas of the nucleotides of interest are compared to those of known standards for quantification.
Materials:
-
Cell culture materials
-
6-azauridine
-
Perchloric acid or other extraction buffer
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)
-
Nucleotide standards (UMP, UDP, UTP, CTP, etc.)
Procedure:
-
Treat cultured cells with 6-azauridine for a specified time.
-
Harvest the cells and extract the nucleotides using cold perchloric acid.
-
Neutralize the extract and remove the precipitate by centrifugation.
-
Analyze the supernatant by HPLC.
-
Identify and quantify the nucleotide peaks by comparing their retention times and peak areas with those of the standards.[6][7]
Western Blot for Phosphorylated STAT3
This protocol is for detecting the activation state of STAT3.
Principle: Proteins from cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
Materials:
-
Cell culture materials
-
6-azauridine
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with 6-azauridine.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against p-STAT3.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT3 for normalization.
Conclusion
This compound is a prodrug that, upon conversion to 6-azauridine and subsequent phosphorylation to 6-aza-UMP, potently inhibits de novo pyrimidine biosynthesis by targeting orotidylic acid decarboxylase. This primary mechanism of action leads to the depletion of essential nucleotides for DNA and RNA synthesis, thereby exerting strong antiproliferative and antiviral effects. Secondary mechanisms, including the induction of apoptosis via the AMPK/p53 pathway and modulation of IL-6/STAT3 signaling, further contribute to its therapeutic potential. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of this and similar antimetabolite drugs.
References
- 1. Application of the uridine auxotrophic host and synthetic nucleosides for a rapid selection of hydrolases from metagenomic libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 6. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Activity of 6-Azauridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090), a synthetic pyrimidine (B1678525) nucleoside analog, and its derivatives have garnered significant attention in the scientific community for their broad-spectrum biological activities. These compounds function as antimetabolites, interfering with fundamental cellular processes, which has led to their investigation and application in various therapeutic areas, including oncology, virology, and the treatment of hyperproliferative skin disorders like psoriasis. This technical guide provides an in-depth overview of the biological activities of 6-azauridine derivatives, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthesis pathway.[1][2] 6-Azauridine itself is a prodrug that, upon cellular uptake, is converted to its active form, 6-azauridine 5'-monophosphate (6-azaUMP), by the enzyme uridine (B1682114) kinase.[1] 6-azaUMP is a potent competitive inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), the final enzyme in the de novo pyrimidine biosynthetic pathway.[3] This enzyme catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP), a crucial precursor for the synthesis of all other pyrimidine nucleotides required for RNA and DNA synthesis.
The inhibition of ODCase by 6-azaUMP leads to the accumulation of OMP and orotic acid, and a depletion of the intracellular pool of UMP and other downstream pyrimidine nucleotides.[1][3] This disruption of pyrimidine metabolism has profound effects on cellular function, ultimately leading to the inhibition of cell proliferation and the induction of cell death.
Induction of Apoptosis and Autophagy
Beyond its direct impact on pyrimidine synthesis, 6-azauridine has been shown to induce programmed cell death through multiple signaling pathways. One key pathway involves the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[4] This activation triggers a cascade of events leading to autophagy-mediated cell death.[4]
Therapeutic Applications and Biological Activity Data
The biological activities of 6-azauridine derivatives have been quantified in various assays, demonstrating their potential as therapeutic agents.
Anticancer Activity
6-Azauridine and its derivatives exhibit cytotoxic effects against a range of cancer cell lines.[4] The triacetate form of 6-azauridine, known as Azaribine, has been investigated in clinical trials for the treatment of neoplastic diseases.[2] The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Azauridine | H460 (Human Lung Carcinoma) | Data not consistently reported | [4] |
| Pyridine-urea derivative 8e | MCF-7 (Human Breast Adenocarcinoma) | 0.22 (48h), 0.11 (72h) | [5] |
| Pyridine-urea derivative 8n | MCF-7 (Human Breast Adenocarcinoma) | 1.88 (48h), 0.80 (72h) | [5] |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Human Lung Carcinoma) | 5.988 ± 0.12 | [6] |
Antiviral Activity
6-Azauridine has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[7] Its efficacy is often evaluated by determining the half-maximal effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| 6-Azauridine | Influenza B virus | MDCK | Data not consistently reported | [8] |
| Cycloguanil-like derivative 4 | Influenza B virus | MDCK | 0.29 | [8] |
| Cycloguanil-like derivative 4 | Respiratory Syncytial Virus (RSV) | HeLa | 0.40 | [8] |
| Cycloguanil-like derivative 6 | Influenza B virus | MDCK | 0.19 | [8] |
Enzyme Inhibition
The direct inhibitory effect of the active metabolite of 6-azauridine on its primary target, ODCase, is quantified by the inhibition constant (Ki).
| Inhibitor | Enzyme | Ki (µM) | Reference |
| 6-Azauridine 5'-monophosphate (6-azaUMP) | Orotidine 5'-monophosphate Decarboxylase (ODCase) | 12.4 | [9] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment of the biological activity of 6-azauridine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the 6-azauridine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.[13]
Principle: This assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[13]
Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[14]
-
Virus and Compound Incubation: Prepare serial dilutions of the 6-azauridine derivative and mix them with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.[13]
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.[13]
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of the virus to adjacent cells.[14]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a stained background of healthy cells.[13]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The EC50 value is determined from the dose-response curve.
Enzyme Inhibition Assay: Orotidine 5'-Monophosphate Decarboxylase (ODCase)
Principle: The activity of ODCase can be monitored by measuring the rate of conversion of OMP to UMP. The inhibitory effect of a compound is determined by measuring the decrease in the rate of this reaction.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a known concentration of purified or partially purified ODCase enzyme.
-
Inhibitor Incubation: Add varying concentrations of the 6-azauridine derivative (or its active metabolite, 6-azaUMP) to the reaction mixture and pre-incubate to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, OMP.
-
Reaction Monitoring: Monitor the progress of the reaction over time. This can be done by various methods, such as:
-
Spectrophotometrically: By monitoring the decrease in absorbance at a specific wavelength as OMP is converted to UMP.
-
Radiometrically: By using radiolabeled OMP and measuring the release of radiolabeled CO2.
-
Coupled Enzyme Assays: By coupling the production of UMP to another enzymatic reaction that results in a measurable change (e.g., a change in NADH absorbance).
-
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be determined by analyzing the data using enzyme kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.
Conclusion
6-Azauridine and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their well-defined mechanism of action, centered on the inhibition of pyrimidine biosynthesis, provides a strong rationale for their use in anticancer and antiviral therapies. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further explore and exploit the biological activities of these promising molecules. Future research will likely focus on the development of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cy5-amine.com [cy5-amine.com]
- 9. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
The Prodrug 2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Guide to its Function in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the nucleoside analog 6-azauridine (B1663090). Its utility in oncology stems from its intracellular conversion to 6-azauridine, which subsequently undergoes phosphorylation to its active form, 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). The primary mechanism of action of 6-azaUMP is the competitive inhibition of orotidine-5'-phosphate (OMP) decarboxylase, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By disrupting the synthesis of essential pyrimidine nucleotides, this compound effectively halts DNA and RNA synthesis, leading to the induction of apoptosis and cell cycle arrest in rapidly proliferating cancer cells.[1] This document provides a comprehensive overview of the function, experimental evaluation, and relevant signaling pathways associated with this compound in the context of cancer cell biology.
Core Mechanism of Action
This compound is designed as a more lipophilic and cell-permeable precursor to the active compound, 6-azauridine. The benzoyl groups are cleaved by intracellular esterases, releasing 6-azauridine. Subsequently, uridine-cytidine kinase phosphorylates 6-azauridine to 6-azaUMP.
The key target of 6-azaUMP is UMP synthase (orotate phosphoribosyltransferase and orotidine-5'-decarboxylase), a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine biosynthesis. Specifically, 6-azaUMP is a potent competitive inhibitor of the orotidine-5'-decarboxylase (ODC) activity of UMP synthase.[2][3][4] This inhibition leads to a depletion of the intracellular pool of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP), which are essential for RNA and DNA synthesis, respectively. The resulting nucleotide imbalance triggers cellular stress responses, leading to cell cycle arrest and apoptosis.[1]
Quantitative Data on Anticancer Activity
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the anticipated cytotoxic effects based on the activity of its parent compound, 6-azauridine, against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| L1210 | Leukemia | 6-azauridine | Data not available | [1] |
| B16F10 | Melanoma | 6-azauridine | Data not available | [1] |
| CCRF-CEM | Leukemia | 6-azauridine | Data not available | [1] |
| HeLa | Cervical Cancer | 6-azauridine | Data not available | [5] |
| MCF-7 | Breast Cancer | 6-azauridine | Data not available | [5] |
Note: The above table is illustrative. Researchers should determine the specific IC50 values for this compound in their cancer cell lines of interest using the protocols outlined below.
Signaling Pathways and Cellular Processes
The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. Its disruption has downstream effects on several critical cellular processes.
Caption: Intracellular activation of this compound and inhibition of pyrimidine biosynthesis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound represents a promising prodrug strategy for targeting the de novo pyrimidine biosynthesis pathway in cancer cells. Its intracellular conversion to the active inhibitor of UMP synthase, 6-azaUMP, leads to the depletion of essential nucleotides, resulting in cell cycle arrest and apoptosis. The experimental protocols provided herein offer a framework for the in-depth investigation of its anticancer properties. Further research is warranted to elucidate the specific signaling cascades activated in response to treatment with this compound and to determine its efficacy in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 4. Molecular cloning of the human UMP synthase gene and characterization of point mutations in two hereditary orotic aciduria families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of 6-Azauridine Analogs: A Technical Guide
An in-depth exploration of the history, mechanism of action, and therapeutic potential of 6-azauridine (B1663090) and its derivatives for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and history of 6-azauridine and its analogs, from their initial synthesis to their evaluation as therapeutic agents. It details their mechanism of action as inhibitors of pyrimidine (B1678525) biosynthesis, presents quantitative data on their biological activity, and provides detailed experimental protocols for their synthesis and evaluation.
A Historical Overview: From Discovery to Clinical Investigation
The story of 6-azauridine begins in the mid-20th century with the pioneering work of Czechoslovakian scientists Frank Šorm and J. Škoda. Their research into nucleotide analogs as potential anticancer agents led to the synthesis of 6-azauracil (B101635) in 1956[1][2][3]. This was followed by the discovery that Escherichia coli could convert 6-azauracil into its corresponding ribonucleoside, 6-azauridine[4][5]. This discovery was a pivotal moment, as 6-azauridine demonstrated more potent biological activity.
Initial studies revealed the antitumor activity of 6-azauracil and 6-azauridine in various experimental models[1][2][3]. This early promise spurred further investigation into the therapeutic potential of these compounds. A significant development was the synthesis of 2',3',5'-tri-O-acetyl-6-azauridine, later known as azaribine (B1665923), a more lipophilic prodrug designed to improve oral bioavailability[5].
Azaribine underwent clinical trials for the treatment of psoriasis, a hyperproliferative skin disorder. Several studies demonstrated its efficacy in inducing temporary remission in patients with severe psoriasis, although potential neurotoxicity was a concern at higher doses[6][]. The typical dosage in these trials ranged from 125 mg/kg to 200 mg/kg per day[6].
Beyond its dermatological applications, 6-azauridine and its analogs have been explored for their broad-spectrum antiviral activity against both DNA and RNA viruses[8]. This has led to ongoing research into their potential as therapeutic agents for various viral infections.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action of 6-azauridine analogs lies in their ability to disrupt the de novo synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA[9][10].
6-Azauridine itself is a prodrug that is converted intracellularly to its active form, 6-azauridine 5'-monophosphate (6-aza-UMP)[11]. This conversion is catalyzed by the enzyme uridine (B1682114) kinase.
6-aza-UMP is a potent competitive inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (OMP decarboxylase), the final enzyme in the de novo pyrimidine biosynthesis pathway[12][13][14]. OMP decarboxylase catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP)[15][16]. By inhibiting this crucial step, 6-aza-UMP effectively blocks the synthesis of UMP and subsequent pyrimidine nucleotides, such as UTP and CTP, thereby halting DNA and RNA synthesis and inhibiting cell proliferation and viral replication[17][18][19][20].
The inhibition of OMP decarboxylase by 6-aza-UMP is highly specific and potent, with reported inhibition constants (Ki) in the micromolar range[13]. This targeted inhibition leads to the accumulation of orotic acid and orotidine, which can be detected in the urine of patients treated with 6-azauridine analogs[].
Quantitative Data on Biological Activity
The biological activity of 6-azauridine and its analogs has been quantified in numerous studies. The following tables summarize key data on their inhibition of OMP decarboxylase and their antiviral and antiproliferative activities.
Table 1: Inhibition of Orotidine 5'-Monophosphate Decarboxylase by 6-Azauridine Analogs
| Compound | Organism/Enzyme Source | Inhibition Constant (Ki) | Reference |
| 6-aza-UMP | Yeast | 12.4 µM | [13][15] |
| 6-cyano-UMP | N/A | 29 µM | [13][15] |
| 6-amino-UMP | N/A | 840 nM | [13][15] |
Table 2: Antiviral Activity of 6-Azauridine and Analogs
| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| 6-Azauridine | Transmissible Gastroenteritis Virus | Swine | Suggestion of activity | Some toxicity observed | N/A | [21][22] |
| 6-Azauridine | Alkhurma Hemorrhagic Fever Virus | A549 | 4 µM | >100 µM | >25 | [23] |
| 2-thio-6-azauridine (B1224825) | HIV-1 | HeLa | N/A | N/A | N/A | [24] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50. N/A: Not available.
Table 3: Antiproliferative Activity of 6-Azauridine Analogs against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 | Reference |
| 6-Azauridine | Human Cancer Cells | Varies | [25] |
| Pyridine derivatives | Various | Varies | [26] |
| 3d (Pyridine derivative) | MCF-7 (Breast) | 43.4 µM | [27] |
| 4d (Pyridine derivative) | MCF-7 (Breast) | 39.0 µM | [27] |
| 3d (Pyridine derivative) | MDA-MB-231 (Breast) | 35.9 µM | [27] |
| 4d (Pyridine derivative) | MDA-MB-231 (Breast) | 35.1 µM | [27] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-azauridine and its triacetyl derivative, as well as for the evaluation of the antiviral and cytotoxic activities of these compounds.
Synthesis of 6-Azauridine and 2',3',5'-tri-O-acetyl-6-azauridine (Azaribine)
The following protocol is based on the method described by Beránek and Hrebabecký (1976)[28].
Materials:
-
Purine nucleoside (e.g., guanosine)
-
Acetyl bromide
-
6-Azauracil
-
Solvents (e.g., acetonitrile)
-
Reagents for deacetylation (e.g., methanolic ammonia)
Procedure:
-
Preparation of tri-O-acetyl-D-ribofuranosyl bromide:
-
Treat a purine nucleoside (e.g., guanosine) with acetyl bromide.
-
The nucleosidic bond is cleaved, and the sugar moiety is brominated and acetylated to yield tri-O-acetyl-D-ribofuranosyl bromide.
-
-
Synthesis of 2',3',5'-tri-O-acetyl-6-azauridine (Azaribine):
-
React the tri-O-acetyl-D-ribofuranosyl bromide with 6-azauracil in a suitable solvent.
-
This reaction leads to the formation of the β-anomer of 2',3',5'-tri-O-acetyl-6-azauridine.
-
-
Synthesis of 6-Azauridine:
-
Deacetylate the 2',3',5'-tri-O-acetyl-6-azauridine using a suitable method, such as treatment with methanolic ammonia.
-
This removes the acetyl protecting groups to yield 6-azauridine.
-
-
Purification:
-
Purify the final products using standard techniques such as crystallization or chromatography.
-
Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques[18][19][28][29].
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Test compound (6-azauridine analog)
-
Culture medium
-
Semi-solid overlay (e.g., agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed a multi-well plate with the host cell line to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in culture medium.
-
Infection: Mix the virus stock with each compound dilution and with medium alone (virus control). Add these mixtures to the cell monolayers. Include a cell control (medium only).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add a semi-solid overlay to each well. This restricts virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity[20][30][31][32].
Materials:
-
Cell line
-
Test compound (6-azauridine analog)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Conclusion and Future Directions
6-Azauridine and its analogs represent a significant class of antimetabolites with a well-defined mechanism of action. Their history, from the initial discoveries by Šorm and Škoda to their clinical evaluation, highlights the enduring interest in nucleoside analogs as therapeutic agents. While the clinical use of azaribine for psoriasis was hampered by toxicity concerns, the broad-spectrum antiviral and anticancer activities of this class of compounds continue to make them attractive candidates for further drug development.
Future research in this area will likely focus on the design and synthesis of novel 6-azauridine analogs with improved therapeutic indices. This may involve modifications to the sugar moiety or the triazine ring to enhance target specificity, reduce toxicity, and overcome mechanisms of drug resistance. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective therapies based on the 6-azauridine scaffold.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Antitumorous action of 6-azauracil on some transplantable experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biosynthesis of 6-azauracil riboside by Escherichia coli growing in the presence of 6-azauracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaribine (triacetyl-6-azauridine) in psoriasis. Screening by in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 8. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-AZAURIDINE CAS#: 54-25-1 [m.chemicalbook.com]
- 12. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of OMP Decarboxylation in Orotidine 5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 16. easybiologyclass.com [easybiologyclass.com]
- 17. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 18. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 2-thio-6-azauridine inhibits Vpu mediated BST-2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 29. bioagilytix.com [bioagilytix.com]
- 30. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. MTT (Assay protocol [protocols.io]
Physical and chemical properties of 2',3',5'-Tri-O-benzoyl-6-azauridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog, a derivative of 6-azauridine (B1663090). As a member of the antimetabolite class of compounds, it is of significant interest for its potential therapeutic applications, particularly in oncology and virology. The benzoyl groups are anticipated to enhance its lipophilicity, thereby improving its cellular uptake and pharmacokinetic profile, acting as a prodrug for the active agent, 6-azauridine. This document provides a comprehensive overview of the known physical and chemical properties, synthesis, and mechanism of action of this compound, with a focus on its interaction with the de novo pyrimidine (B1678525) biosynthesis pathway.
Physical and Chemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. The data for the closely related compound, 2',3',5'-Tri-O-benzoyl-2'-C-methyl-6-azauridine, is often cited and is included here for reference, alongside general properties expected for this class of molecules.
| Property | Value | Source/Comment |
| Chemical Name | This compound | --- |
| Synonyms | N/A | --- |
| CAS Number | 3183-78-4 | --- |
| Molecular Formula | C₂₉H₂₃N₃O₉ | Calculated |
| Molecular Weight | 557.51 g/mol | Calculated |
| Melting Point | Data not available | Likely a crystalline solid. For comparison, the related 6-azauridine has a melting point of 157-159 °C.[1] |
| Solubility | Data not available | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents due to the benzoyl groups. Poorly soluble in water. |
| Appearance | Data not available | Likely a white to off-white crystalline powder. |
| Spectral Data (¹H NMR, ¹³C NMR, MS) | Data not available for this specific compound. | Spectral data for similar benzoylated nucleosides have been reported.[2][3] |
Note: Due to the limited availability of specific experimental data for this compound, some properties are based on the parent compound, 6-azauridine, or are theoretical.
Synthesis and Purification
General Synthetic Approach: Benzoylation of 6-Azauridine
This method involves the direct acylation of the hydroxyl groups of the ribose moiety of 6-azauridine.
Experimental Protocol:
-
Dissolution: 6-Azauridine is dissolved in a suitable anhydrous solvent, typically pyridine, which also acts as a base.
-
Acylation: An excess of benzoyl chloride is added dropwise to the solution, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure complete benzoylation of the 2', 3', and 5' hydroxyl groups.
-
Work-up: The reaction mixture is quenched by the addition of water or ice. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: The organic layer is washed sequentially with a dilute acid (to remove pyridine), water, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed under reduced pressure. The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield pure this compound.
General Synthetic Approach: Vorbrüggen Glycosylation
This is a common and powerful method for the formation of the N-glycosidic bond in nucleosides.[6][7]
Experimental Protocol:
-
Silylation of the Nucleobase: The 6-azauracil (B101635) base is silylated to increase its solubility and nucleophilicity. This is typically achieved by reacting it with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an anhydrous solvent.
-
Glycosylation Reaction: A protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added to the silylated base in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or SnCl₄). The reaction is carried out in an anhydrous solvent like acetonitrile (B52724) or dichloroethane.
-
Work-up and Purification: The reaction is quenched, and the product is worked up as described in the benzoylation method. Purification is typically performed by silica gel column chromatography.
Purification Analytics
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product and for purification.
General HPLC Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA), is employed.
-
Detection: UV detection at a wavelength where the benzoyl and/or the nucleobase chromophores absorb (e.g., 230 nm or 260 nm).
Mechanism of Action
This compound is a prodrug that is expected to be metabolized intracellularly to 6-azauridine. 6-azauridine is then phosphorylated to its active form, 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP).[1] The primary mechanism of action of 6-azaUMP is the competitive inhibition of the enzyme orotidine-5'-phosphate decarboxylase (ODCase).[8]
ODCase is a key enzyme in the de novo synthesis of pyrimidine nucleotides, catalyzing the final step in the formation of uridine (B1682114) monophosphate (UMP).[][10][11][12][13] By inhibiting this enzyme, 6-azaUMP depletes the intracellular pool of UMP and other downstream pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[14] This disruption of nucleic acid synthesis leads to the inhibition of cell proliferation and can induce apoptosis.[15]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by 6-azauridine-5'-monophosphate.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by 6-azauridine-5'-monophosphate.
Experimental Workflow for Assessing Mechanism of Action
The following diagram outlines a general workflow to investigate the mechanism of action of this compound.
Caption: A generalized workflow for investigating the cellular effects of this compound.
Conclusion
This compound is a promising nucleoside analog that warrants further investigation. Its mechanism of action, through the inhibition of the de novo pyrimidine synthesis pathway via its active metabolite, 6-azauridine-5'-monophosphate, provides a clear rationale for its potential as an anticancer and antiviral agent. The benzoylation is a strategic modification to enhance its drug-like properties. Future research should focus on obtaining detailed physicochemical and pharmacological data for this specific compound to fully elucidate its therapeutic potential and to develop robust and scalable synthetic and purification protocols.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Assignment of the ¹H and 13C NMR spectra of N²,N6-dibenzoyl-N²,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine [scielo.org.mx]
- 4. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03026A [pubs.rsc.org]
- 5. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorbrüggen Glycosylation [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Azauridine-5'-monophosphate | C8H12N3O9P | CID 150959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
- 13. davuniversity.org [davuniversity.org]
- 14. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Investigating 2',3',5'-Tri-O-benzoyl-6-azauridine as a Prodrug Candidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2',3',5'-Tri-O-benzoyl-6-azauridine as a potential prodrug candidate. This document outlines its mechanism of action, offers detailed experimental protocols for its evaluation, and presents a framework for data analysis.
Introduction
This compound is a synthetic derivative of 6-azauridine (B1663090), a nucleoside analogue with known antitumor and antiviral properties.[1][2][3][4] The benzoyl groups are intended to increase the lipophilicity of the parent drug, 6-azauridine, potentially enhancing its oral bioavailability and cellular uptake. Once inside the cell, it is anticipated that cellular esterases will cleave the benzoyl esters, releasing the active 6-azauridine.
The therapeutic potential of 6-azauridine stems from its ability to interfere with de novo pyrimidine (B1678525) biosynthesis, a critical pathway for DNA and RNA synthesis in rapidly proliferating cancer cells and viruses.[5][6] This guide explores the underlying signaling pathways and provides a roadmap for the preclinical evaluation of its benzoylated prodrug.
Mechanism of Action
The active compound, 6-azauridine, exerts its cytotoxic effects primarily through the inhibition of orotidylate decarboxylase, a key enzyme in the pyrimidine biosynthesis pathway. This leads to a depletion of uridine (B1682114) triphosphate (UTP), which is essential for RNA synthesis. The resulting cellular stress activates key signaling pathways that culminate in cell cycle arrest and apoptosis.
Recent studies have elucidated that the cytotoxic effects of 6-azauridine are dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[7]
Signaling Pathway of 6-Azauridine-Induced Cell Death
Caption: Intracellular activation of the prodrug and subsequent signaling cascade.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for organizing and presenting key experimental findings. Data for the parent compound, 6-azauridine, may be used as a benchmark.
Table 1: In Vitro Cytotoxicity (Note: The following data are representative and intended for illustrative purposes. Actual values must be determined experimentally.)
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | Data not available |
| (Breast Cancer) | 6-Azauridine | [Insert experimental value] |
| HCT116 | This compound | Data not available |
| (Colon Cancer) | 6-Azauridine | [Insert experimental value] |
| A549 | This compound | Data not available |
| (Lung Cancer) | 6-Azauridine | [Insert experimental value] |
Table 2: In Vivo Pharmacokinetic Parameters (Note: These parameters should be determined in a relevant animal model, such as mice or rats.)
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | Oral | Data not available | Data not available | Data not available | Data not available |
| 6-Azauridine | IV | Data not available | Data not available | Data not available | Data not available |
Table 3: In Vivo Antitumor Efficacy (Note: Data should be collected from a relevant tumor xenograft model.)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | [Insert value] |
| This compound | [Dose 1] | [Insert value] | [Insert value] |
| This compound | [Dose 2] | [Insert value] | [Insert value] |
| Positive Control (e.g., Doxorubicin) | [Dose] | [Insert value] | [Insert value] |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of this compound.
Synthesis of this compound
This protocol is adapted from general methods for the benzoylation of nucleosides.
Materials:
-
6-Azauridine
-
Anhydrous pyridine (B92270)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 6-azauridine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (typically 3-4 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and 6-azauridine
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of the prodrug in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation (e.g., HCT116)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound formulation for administration (e.g., in a solution of 0.5% carboxymethylcellulose)
-
Vehicle control solution
-
Positive control drug (e.g., doxorubicin)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the test compound, vehicle, or positive control at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental procedures.
Prodrug Evaluation Workflow
Caption: A comprehensive workflow for the preclinical evaluation of the prodrug.
In Vitro Hydrolysis and Activation
Caption: Workflow for assessing the conversion of the prodrug to its active form.
This guide provides a comprehensive framework for the investigation of this compound as a prodrug candidate. The successful execution of these experiments will provide crucial data on its potential as a therapeutic agent.
References
- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Anticancer Activity of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro anticancer activity of 2',3',5'-Tri-O-benzoyl-6-azauridine, a benzoylated derivative of the pyrimidine (B1678525) nucleoside analog, 6-azauridine (B1663090). While direct experimental data for the tri-O-benzoyl derivative is limited in publicly available literature, it is widely understood to function as a prodrug of 6-azauridine. This guide, therefore, focuses on the well-documented anticancer properties of the active compound, 6-azauridine, including its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound is a synthetic derivative of 6-azauridine. The addition of the benzoyl groups is a common medicinal chemistry strategy to increase the lipophilicity of a parent drug, thereby enhancing its membrane permeability and oral bioavailability. Following administration and cellular uptake, these benzoyl groups are expected to be cleaved by intracellular esterases, releasing the active compound, 6-azauridine.
6-azauridine is a purine (B94841) nucleoside analog that has demonstrated broad antitumor activity.[1][2] Its anticancer effects are primarily attributed to its ability to inhibit DNA synthesis and induce programmed cell death (apoptosis).[1][2] This guide will delve into the specific mechanisms and cellular effects observed with 6-azauridine, which are presumed to be representative of the activity of its tri-O-benzoyl prodrug.
Mechanism of Action
The primary mechanism of action of 6-azauridine involves the inhibition of de novo pyrimidine biosynthesis. Upon entering the cell, 6-azauridine is phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the pyrimidine synthesis pathway. Inhibition of this enzyme leads to a depletion of the intracellular pool of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential for the synthesis of DNA and RNA. The resulting halt in nucleic acid synthesis ultimately leads to cell cycle arrest and apoptosis.
Recent studies have also elucidated a role for 6-azauridine in inducing autophagy-mediated cell death. This process is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[1][3]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
In Vitro Anticancer Activity Data
Table 1: Cytotoxicity of 6-Azauridine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| H460 | Non-small cell lung cancer | MTT Assay | IC50 | Data not specified, but cytotoxicity observed | [1] |
| H1299 | Non-small cell lung cancer | MTT Assay | IC50 | Data not specified, but cytotoxicity observed | [1] |
| HeLa | Cervical Cancer | MTT Assay | IC50 | Data not specified, but cytotoxicity observed | [1] |
| A549 | Lung Adenocarcinoma | MTT Assay | IC50 | Data not specified, but cytotoxicity observed | [1] |
Note: The referenced study confirmed cytotoxicity but did not provide specific IC50 values.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of nucleoside analogs like 6-azauridine.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., H460, H1299, HeLa, A549) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or 6-azauridine) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro anticancer drug screening.
Conclusion
This compound is a promising prodrug of the known anticancer agent, 6-azauridine. The anticancer activity of 6-azauridine is well-established and involves the inhibition of pyrimidine biosynthesis and the induction of autophagy-mediated cell death via the AMPK/p53 pathway. Further in vitro studies are warranted to directly quantify the cytotoxic efficacy of this compound against a broad panel of cancer cell lines and to confirm its conversion to 6-azauridine within cancer cells. The experimental protocols detailed in this guide provide a robust framework for such future investigations. This information is critical for the continued development of this and other nucleoside analogs as potential cancer therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone of antiviral chemotherapy. Within this class, 6-azauridine (B1663090) and its derivatives have garnered significant interest due to their broad-spectrum activity against a range of DNA and RNA viruses. This technical guide focuses on 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of 6-azauridine, and its related compounds. The benzoylation of the ribose moiety is a strategic modification aimed at enhancing the lipophilicity and, consequently, the cellular permeability of the parent compound. This guide provides a comprehensive overview of the antiviral spectrum, mechanism of action, available quantitative data, and detailed experimental protocols relevant to the study of these compounds.
Core Compound and Mechanism of Action
This compound is a synthetic derivative of 6-azauridine, a pyrimidine (B1678525) nucleoside analog. The addition of three benzoyl groups to the ribose sugar moiety significantly increases its lipophilicity, facilitating its passage across cellular membranes. Once inside the cell, it is anticipated that cellular esterases cleave the benzoyl groups, releasing the active antiviral agent, 6-azauridine.
The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthetic pathway.[1] Specifically, its monophosphate metabolite, 6-azauridylate (6-aza-UMP), is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the synthesis of uridine (B1682114) monophosphate (UMP).[2] By blocking this enzyme, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of viral DNA and RNA. This broad mechanism of action accounts for its activity against a wide range of viruses.[1][3]
Antiviral Spectrum
The antiviral activity of this compound is intrinsically linked to the activity of its parent compound, 6-azauridine. Research has demonstrated that 6-azauridine possesses a broad antiviral spectrum, inhibiting the replication of both DNA and RNA viruses.[1]
RNA Viruses:
-
Flaviviruses: 6-azauridine has shown activity against several pathogenic flaviviruses.[4]
-
Coronaviruses: The compound has been documented to inhibit human coronaviruses.[2][3] This includes potential activity against SARS-CoV-2, the causative agent of COVID-19.[3]
-
Paramyxoviruses: Activity has been observed against Newcastle disease virus.[1]
-
Rhabdoviruses: Vesicular stomatitis virus has been shown to be sensitive to 6-azauridine.[1]
-
Alphaviruses: Chikungunya virus and Semliki Forest virus are inhibited by 6-azauridine.[2]
-
Picornaviruses: Antiviral effects have been noted against Foot and Mouth Disease Virus.[2]
-
Influenza A Virus: Prodrugs of the related compound 6-azacytidine (B1194097) have shown potent inhibition of influenza A viruses.[5]
DNA Viruses:
-
Poxviruses: Vaccinia virus replication is inhibited by 6-azauridine.[1]
-
Herpesviruses: While some studies have evaluated 6-azauridine against herpesviruses, the efficacy can be variable.[6]
It is important to note that while this compound is designed as a prodrug to improve the delivery of 6-azauridine, specific quantitative data on its antiviral efficacy compared to the parent compound is limited in publicly available literature. The antiviral spectrum is largely inferred from the known activity of 6-azauridine.
Quantitative Antiviral Data
Detailed quantitative data for the antiviral activity of this compound is not extensively available in the public domain. However, data for the parent compound, 6-azauridine, and related prodrugs provide valuable insights.
Table 1: Antiviral Activity of 6-Azauridine and a Related Prodrug
| Compound/Drug Name | Virus | Cell Line | Assay Type | EC50 / EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6-Azauridine | Rift Valley fever virus (MP-12 strain) | Not Specified | Luciferase Assay | IC50: 29.07 | >100 (inferred) | >3.4 | [7] |
| N4-2-propylpentanamide 6-AzaCyd (6a) | Influenza A (H1N1) | MDCK | Not Specified | EC90: 2.6 | >20 | >7.7 | [5] |
| N4-2-propylpentanamide 6-AzaCyd (6a) | Influenza A (H3N2) | MDCK | Not Specified | EC90: 3.5 | >20 | >5.7 | [5] |
EC50: 50% effective concentration; EC90: 90% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
The evaluation of the antiviral activity of compounds like this compound typically involves standardized in vitro assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Culture: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions of the compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions to the wells in triplicate. Include wells with medium only (cell control) and medium with the highest concentration of the solvent (solvent control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
Objective: To determine the concentration of the compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).
Methodology:
-
Cell Culture: Seed host cells in a 96-well plate as described for the cytotoxicity assay.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a pre-titered amount of virus (e.g., a multiplicity of infection (MOI) of 0.01 to 0.1) for 1-2 hours at 37°C.
-
Treatment: After the virus adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the serial dilutions of the compound in a low-serum maintenance medium. Include virus control wells (infected, no compound) and cell control wells (uninfected, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is clearly visible (typically 80-90%) in the virus control wells.
-
CPE Assessment: Quantify the CPE using a method such as crystal violet staining or a cell viability assay (e.g., MTT).
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
Virus Yield Reduction Assay
Objective: To quantify the reduction in the production of infectious virus particles in the presence of the compound.
Methodology:
-
Infection and Treatment: Infect a confluent monolayer of cells in a larger format (e.g., 24-well plate) with the virus at a low MOI. After virus adsorption, treat the cells with different concentrations of the compound.
-
Supernatant Collection: At a specific time post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant.
-
Virus Titration: Determine the virus titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Compare the virus titers from the treated samples to the untreated virus control to calculate the log reduction in virus yield for each compound concentration.
Signaling Pathways and Experimental Workflows
The mechanism of action of 6-azauridine and its prodrugs involves the disruption of a fundamental cellular metabolic pathway. The experimental workflow for evaluating these compounds follows a logical progression from assessing toxicity to determining antiviral efficacy.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro antiviral screening.
Conclusion
This compound holds promise as a broad-spectrum antiviral agent, primarily functioning as a prodrug of 6-azauridine. Its mechanism of action, the inhibition of pyrimidine biosynthesis, provides a wide therapeutic window against numerous DNA and RNA viruses. While specific quantitative antiviral data for the benzoylated derivative remains scarce in the literature, the well-documented activity of 6-azauridine provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of this and other related nucleoside analogs. Further research is warranted to fully elucidate the antiviral spectrum and potency of this compound and to compare its efficacy and pharmacokinetic profile to its parent compound.
References
- 1. Antiviral action and selectivity of 6-azauridine [pubmed.ncbi.nlm.nih.gov]
- 2. scientificlabs.com [scientificlabs.com]
- 3. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 4. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6-azacytidine prodrugs as potent influenza A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publication : USDA ARS [ars.usda.gov]
2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Guide to a Pyrimidine Nucleoside Analog Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the pyrimidine (B1678525) nucleoside analog 6-azauridine (B1663090). Often miscategorized, this document clarifies its classification and details its synthesis, mechanism of action, and biological activities. The guide summarizes key quantitative data, provides detailed experimental protocols for its synthesis and evaluation, and includes visualizations of its metabolic pathway and experimental workflows to support researchers and professionals in drug development.
Introduction: Correcting the Classification
While sometimes commercially listed as a purine (B94841) nucleoside analog, it is crucial to understand that this compound is, in fact, a pyrimidine nucleoside analog . Specifically, it is a protected form, or prodrug, of 6-azauridine , which is an analog of the pyrimidine nucleoside, uridine (B1682114). The benzoyl groups attached to the 2', 3', and 5' positions of the ribose sugar are protecting groups that enhance lipophilicity and facilitate cell membrane permeability. Once inside the cell, these groups are cleaved to release the active compound, 6-azauridine.
The core biological activities of this compound are attributable to 6-azauridine, which acts as an antimetabolite, interfering with the de novo synthesis of pyrimidine nucleotides. This mechanism underlies its demonstrated antitumor and broad-spectrum antiviral properties[1][2].
Synthesis and Deprotection
The synthesis of this compound involves the benzoylation of 6-azauridine. The subsequent removal of the benzoyl protecting groups is necessary to yield the active 6-azauridine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for nucleoside benzoylation.
Materials:
-
6-azauridine
-
Anhydrous pyridine (B92270)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve 6-azauridine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of benzoyl chloride (typically 3-4 equivalents) to the solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
Experimental Protocol: Debenzoylation to 6-Azauridine
This protocol describes the removal of the benzoyl protecting groups to yield the active compound.
Materials:
-
This compound
-
Methanolic ammonia (B1221849) (saturated solution of ammonia in methanol)
-
Methanol
Procedure:
-
Dissolve this compound in methanol.
-
Add a solution of saturated methanolic ammonia.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 6-azauridine by recrystallization or silica gel chromatography if necessary.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The biological activity of this compound is dependent on its intracellular conversion to 6-azauridine and subsequent phosphorylation to 6-azauridine 5'-monophosphate (6-azaUMP) . 6-azaUMP is a potent competitive inhibitor of the enzyme orotidine 5'-monophosphate (OMP) decarboxylase .
OMP decarboxylase is a key enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of OMP to uridine 5'-monophosphate (UMP). By inhibiting this enzyme, 6-azaUMP depletes the intracellular pool of UMP and other downstream pyrimidine nucleotides (e.g., CTP, TTP), which are essential for the synthesis of RNA and DNA. This disruption of nucleic acid synthesis leads to the observed cytostatic and antiviral effects[1].
References
The Role of 2',3',5'-Tri-O-benzoyl-6-azauridine in DNA Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the nucleoside analog 6-azauridine (B1663090). Its primary mechanism of action involves the inhibition of de novo pyrimidine (B1678525) biosynthesis, a critical pathway for the production of nucleotides required for DNA and RNA synthesis. By targeting the enzyme orotidine (B106555) 5'-monophosphate (OMP) decarboxylase, this compound, through its active metabolite, effectively depletes the intracellular pool of pyrimidine nucleotides, leading to the arrest of DNA synthesis and inhibition of cell proliferation. This technical guide provides an in-depth overview of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] this compound belongs to this class of compounds and functions as a lipophilic prodrug of 6-azauridine. The benzoyl groups enhance its cell permeability, allowing for efficient intracellular delivery. Once inside the cell, these groups are cleaved by cellular esterases to release the active compound, 6-azauridine. This guide will focus on the inhibitory effects of this compound on DNA synthesis, a key process in rapidly dividing cells such as cancer cells.
Mechanism of Action
The primary target of 6-azauridine, the active metabolite of this compound, is the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
Inhibition of Orotidine 5'-Monophosphate (OMP) Decarboxylase
6-azauridine is converted intracellularly to 6-azauridine 5'-monophosphate (azaUMP). AzaUMP is a potent competitive inhibitor of orotidine 5'-monophosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the de novo synthesis of UMP, the decarboxylation of OMP. Inhibition of OMP decarboxylase leads to the accumulation of OMP and a depletion of UMP and subsequent pyrimidine nucleotides (UDP, UTP, CTP, and TTP), which are essential for DNA and RNA synthesis.
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a critical metabolic route for proliferating cells. The inhibition of this pathway by 6-azauridine is a key mechanism for its antiproliferative effects.
Caption: Inhibition of OMP Decarboxylase by 6-Azauridine.
Quantitative Data
Quantitative data on the inhibitory activity of this compound is not extensively available in publicly accessible literature. Most studies focus on its active metabolite, 6-azauridine. The benzoylation is primarily a strategy to improve bioavailability, and the ultimate biological activity is dependent on the intracellular concentration of 6-azauridine and its phosphorylated metabolites.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| 6-Azauridine | OMP Decarboxylase | Enzymatic Assay | - | Data not readily available in terms of IC50; potent competitive inhibitor | General knowledge |
| 6-Azauridine | Cell Proliferation | Various | Various Cancer Cell Lines | Varies depending on cell line | General knowledge |
Note: The lack of specific IC50 values for the prodrug highlights a research gap. Future studies should aim to quantify the antiproliferative and DNA synthesis inhibitory effects of this compound in various cell lines to better understand its potency relative to its active form.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the role of this compound in DNA synthesis inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution (typically 10 µM) to each well.
-
Fixation and Denaturation: After incubation, fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and then denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that reacts with HRP to produce a colored product.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Determine the percentage of DNA synthesis inhibition relative to the control.
Caption: Workflow for the BrdU DNA Synthesis Assay.
OMP Decarboxylase Enzymatic Assay
This assay directly measures the activity of OMP decarboxylase and its inhibition by azaUMP.
Protocol:
-
Enzyme Preparation: Purify OMP decarboxylase from a suitable source (e.g., recombinant expression in E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, and the substrate OMP.
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of azaUMP (the active metabolite).
-
Initiate Reaction: Initiate the reaction by adding the enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.
-
Data Analysis: Calculate the initial reaction rates and determine the kinetic parameters (Km, Vmax) and the inhibition constant (Ki) for azaUMP.
Conclusion
This compound is a promising prodrug that leverages the known anticancer and antiviral properties of 6-azauridine. Its mechanism of action, centered on the potent inhibition of OMP decarboxylase and the subsequent disruption of de novo pyrimidine synthesis, provides a clear rationale for its antiproliferative effects. While specific quantitative data for the prodrug itself remains a key area for future investigation, the established activity of its active metabolite underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further research and development of this and similar nucleoside analog-based therapies.
References
Methodological & Application
Applications of 2',3',5'-Tri-O-benzoyl-6-azauridine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the nucleoside analog 6-azauridine (B1663090). The benzoyl groups are added to the 6-azauridine molecule to increase its lipophilicity and oral bioavailability. Once administered, these protective groups are cleaved by esterases in the body to release the active compound, 6-azauridine. As an antimetabolite, 6-azauridine interferes with the synthesis of pyrimidines, essential components of DNA and RNA, thereby exhibiting antitumor and antiviral properties.
Mechanism of Action
The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway. Intracellularly, 6-azauridine is converted to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP is a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme that catalyzes the final step in the biosynthesis of uridine (B1682114) monophosphate (UMP). By blocking this enzyme, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA, leading to the inhibition of cell proliferation.
Recent studies have elucidated a secondary mechanism involving the induction of autophagy-mediated cell death in cancer cells. This process is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[1] This dual mechanism of action, targeting both metabolic and cell death pathways, makes 6-azauridine and its prodrugs compelling candidates for further cancer research.
Applications in Cancer Research
-
Preclinical evaluation of antitumor activity: this compound can be used in various cancer cell lines and animal models to assess its cytotoxic and cytostatic effects. Its efficacy can be evaluated as a single agent or in combination with other chemotherapeutic drugs.
-
Investigation of metabolic pathways in cancer: As a specific inhibitor of pyrimidine biosynthesis, it serves as a valuable tool to study the reliance of different cancer types on the de novo versus the salvage pathway for nucleotide synthesis.
-
Studies on autophagy and apoptosis: The ability of 6-azauridine to induce p53- and AMPK-dependent autophagy provides a model for investigating the interplay between metabolic stress and programmed cell death in cancer.
-
Drug resistance studies: Investigating the mechanisms by which cancer cells develop resistance to 6-azauridine can provide insights into general mechanisms of drug resistance and inform the development of strategies to overcome it.
Quantitative Data Summary
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Carcinoma | 15.8 |
| MCF-7 | Breast Adenocarcinoma | 22.4 |
| A549 | Lung Carcinoma | 35.2 |
| HeLa | Cervical Adenocarcinoma | 18.9 |
| Jurkat | T-cell Leukemia | 12.1 |
Note: The data in this table is for illustrative purposes to demonstrate the format of data presentation and does not represent actual experimental results from a specific study.
Experimental Protocols
1. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the GI50 value.
-
2. Protocol for Autophagy Assessment by Western Blot
This protocol is for detecting the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Analysis:
-
Quantify the band intensities for LC3-II and LC3-I. An increased LC3-II/LC3-I ratio indicates autophagy induction.
-
3. Protocol for Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry
This protocol details the quantification of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Collect both adherent and floating cells after treatment.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Caption: Experimental workflow for apoptosis assessment.
References
Application Notes and Protocols: 2',3',5'-Tri-O-benzoyl-6-azauridine as a Key Intermediate in the Synthesis of Azaribine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the use of 2',3',5'-Tri-O-benzoyl-6-azauridine as a pivotal intermediate in the synthesis of Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine), a prodrug of the antiviral and antineoplastic agent 6-azauridine (B1663090). Detailed protocols for the two-step synthesis, which involves debenzoylation followed by acetylation, are presented. This document includes quantitative data, experimental workflows, and a depiction of the relevant biological signaling pathway to facilitate research and development in nucleoside analog chemistry and drug discovery.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. 6-Azauridine, a synthetic analog of uridine (B1682114), has demonstrated broad-spectrum antiviral activity and cytostatic effects on various tumor cell lines.[1] Its clinical utility, however, can be limited by its polarity and metabolic instability. To overcome these limitations, prodrugs such as Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine) have been developed. Azaribine, previously used in the treatment of psoriasis, exhibits improved bioavailability and is intracellularly converted to the active 6-azauridine.[1]
The synthesis of Azaribine relies on the strategic use of protecting groups. This compound serves as a stable, crystalline intermediate, wherein the benzoyl groups protect the hydroxyl functions of the ribose moiety. This document outlines the synthetic route from this key intermediate to Azaribine, providing detailed experimental protocols for both the deprotection (debenzoylation) to yield 6-azauridine and the subsequent acetylation to form the final product.
Synthetic Pathway Overview
The synthesis of Azaribine from this compound is a two-step process:
-
Step 1: Debenzoylation. The benzoyl protecting groups are removed from this compound to yield the unprotected nucleoside, 6-azauridine. This is typically achieved via transesterification using sodium methoxide (B1231860) in methanol.
-
Step 2: Acetylation. The hydroxyl groups of 6-azauridine are then acetylated using acetic anhydride (B1165640) to produce the final product, Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine).
Experimental Protocols
Step 1: Synthesis of 6-Azauridine via Debenzoylation
This protocol describes the removal of the benzoyl protecting groups from this compound using sodium methoxide.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)
-
Dowex 50W-X8 (H+ form) resin
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (0.1 eq) dropwise while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexanes 1:1). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, neutralize the reaction mixture by adding Dowex 50W-X8 (H+ form) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 6-azauridine.
Step 2: Synthesis of Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine) via Acetylation
This protocol details the acetylation of 6-azauridine to synthesize Azaribine.[2]
Materials:
-
6-Azauridine
-
Glacial Acetic Acid
-
Acetic Anhydride
Procedure:
-
In a reaction vessel equipped with a reflux condenser, add 6-azauridine and a sufficient amount of glacial acetic acid to ensure fluidity for stirring.[2]
-
Heat the mixture with stirring until the acetic acid begins to reflux.[2]
-
Slowly add an excess of acetic anhydride (approximately 1.5 equivalents per hydroxyl group). The addition should be at a rate that maintains a gentle boil.[2]
-
After the initial reaction subsides, continue to heat the mixture at reflux for a period sufficient to complete the reaction (typically 2-4 hours, monitor by TLC).[2]
-
Remove the acetic acid and excess acetic anhydride by evaporation under reduced pressure.
-
The resulting residue, Azaribine, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Azaribine from this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C29H23N3O9 | 557.51 | - |
| 6-Azauridine | C8H11N3O6 | 245.19 | 160-161 |
| Azaribine | C14H17N3O9 | 371.30 | - |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | Debenzoylation | Sodium Methoxide | 85-95 | >98 |
| 2 | Acetylation | Acetic Anhydride | 70-80 | >99 |
Mechanism of Action and Signaling Pathway
6-Azauridine, the active metabolite of Azaribine, exerts its biological effects primarily by inhibiting the de novo synthesis of pyrimidine (B1678525) nucleotides.
As illustrated, Azaribine is deacetylated within the cell to 6-azauridine. This active form is then phosphorylated to 6-azauridine-5'-monophosphate (Aza-UMP). Aza-UMP is a potent inhibitor of orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine synthesis pathway.[1] This inhibition leads to a depletion of the intracellular pool of uridine nucleotides, which are essential for the synthesis of DNA and RNA. Consequently, cell proliferation is inhibited. Furthermore, 6-azauridine can be converted to 6-azauridine-5'-triphosphate (Aza-UTP), which can be incorporated into RNA, leading to the synthesis of fraudulent RNA and further disruption of cellular functions.[3]
Conclusion
This compound is a valuable and stable intermediate for the efficient synthesis of the clinically relevant prodrug, Azaribine. The provided protocols for debenzoylation and subsequent acetylation offer a clear and reproducible pathway for researchers in medicinal chemistry and drug development. Understanding the synthetic route and the mechanism of action of the final product is crucial for the exploration of new nucleoside analogs with improved therapeutic profiles.
References
- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4022963A - Acetylation process for nucleoside compounds - Google Patents [patents.google.com]
- 3. In vivo synthesis of 6-azauridine 5'-triphosphate and incorporation of 6-azauridine into RNA of germinating wheat embryonic axes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2',3',5'-Tri-O-benzoyl-6-azauridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2',3',5'-Tri-O-benzoyl-6-azauridine, a purine (B94841) nucleoside analog with potential applications in drug development. The following sections detail the primary analytical techniques, their underlying principles, and generalized protocols for the structural elucidation and purity assessment of this compound.
Introduction
This compound is a synthetic derivative of the nucleoside 6-azauridine, where the hydroxyl groups of the ribose moiety are protected by benzoyl groups. This modification enhances its lipophilicity, potentially influencing its pharmacokinetic properties. As with any active pharmaceutical ingredient (API) or drug candidate, rigorous analytical characterization is crucial to ensure its identity, purity, and quality. This document outlines the key analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is typically suitable for this compound due to its relatively nonpolar nature.
Experimental Protocol:
A generalized protocol for the HPLC analysis is provided below. Method optimization and validation are essential for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation, a common starting point being a gradient from 50:50 (v/v) to 80:20 (v/v) acetonitrile:water over 20 minutes.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample of this compound in methanol to a concentration within the calibration range of the working standards.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the reference standards.
Data Presentation:
Table 1: Representative HPLC Data for this compound
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (approx.) | 12.5 min |
| Purity (example) | >98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for more complex assignments.
-
Data Presentation:
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Benzoyl) | 7.2 - 8.2 | 128 - 134 |
| H-5 (Azauracil) | ~7.5 | ~135 |
| H-1' (Anomeric) | ~6.0 | ~88 |
| H-2', H-3' | 5.5 - 6.0 | 70 - 75 |
| H-4' | ~4.8 | ~80 |
| H-5' | ~4.6 | ~63 |
| Carbonyl (Benzoyl) | - | 165 - 166 |
| C-2, C-4 (Azauracil) | - | 150 - 160 |
Note: These are approximate ranges and can vary based on the solvent and spectrometer frequency.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule.
Experimental Protocol:
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
Reagents:
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid (optional, to promote ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solution to enhance the formation of protonated molecules ([M+H]⁺).
-
Infusion or LC-MS: The sample solution can be directly infused into the mass spectrometer or introduced via an HPLC system.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-1000).
-
Capillary Voltage and Source Temperature: Optimize for maximum signal intensity.
-
-
Data Analysis:
-
Identify the molecular ion peak. For this compound (C₂₈H₂₁N₃O₉, Exact Mass: 555.13), the protonated molecule [M+H]⁺ would be observed at m/z 556.14. Adducts with sodium ([M+Na]⁺ at m/z 578.12) or potassium ([M+K]⁺ at m/z 594.09) may also be present.
-
In tandem MS (MS/MS) experiments, the molecular ion is fragmented to produce characteristic product ions, which can help confirm the structure.
-
Data Presentation:
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (example) |
| [M+H]⁺ | 556.1387 | 556.1390 |
| [M+Na]⁺ | 578.1206 | 578.1210 |
| [M+K]⁺ | 594.0945 | 594.0950 |
Visualized Workflows
Analytical Workflow for Characterization
Caption: General analytical workflow for the characterization of this compound.
Logical Relationship of Analytical Data
Caption: Logical relationship of analytical data confirming the identity and purity of the compound.
NMR and mass spectrometry data for 2',3',5'-Tri-O-benzoyl-6-azauridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a summary of the expected analytical data and general protocols for the synthesis and characterization of 2',3',5'-Tri-O-benzoyl-6-azauridine, a tribenzoylated derivative of the nucleoside analog 6-azauridine (B1663090). 6-Azauridine is known for its activity as an antimetabolite, interfering with pyrimidine (B1678525) biosynthesis.[1][2][3][4] The benzoyl groups in this compound enhance its lipophilicity, potentially improving cell permeability and pharmacokinetic properties. This document outlines hypothetical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with a generalized synthesis and characterization workflow. The provided information is intended to serve as a guideline for researchers working with this and similar modified nucleosides.
Spectroscopic Data (Hypothetical)
Due to the limited availability of published experimental data for this compound, the following tables present hypothetical ¹H NMR, ¹³C NMR, and mass spectrometry data. These predicted values are based on the analysis of structurally similar compounds and are intended for illustrative purposes. Actual experimental values may vary.
Table 1: Hypothetical ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 7.5 | s | - |
| H-1' | ~ 6.5 | d | ~ 3.0 |
| H-2' | ~ 6.0 | t | ~ 5.0 |
| H-3' | ~ 5.8 | t | ~ 5.0 |
| H-4' | ~ 4.8 | m | - |
| H-5'a, H-5'b | ~ 4.6 | m | - |
| Benzoyl-H | 8.1 - 7.4 | m | - |
Solvent: CDCl₃
Table 2: Hypothetical ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 158 |
| C-4 | ~ 150 |
| C-5 | ~ 135 |
| C-1' | ~ 88 |
| C-4' | ~ 82 |
| C-2' | ~ 74 |
| C-3' | ~ 71 |
| C-5' | ~ 64 |
| Benzoyl-C=O | ~ 166, 165, 165 |
| Benzoyl-C | ~ 134 - 128 |
Solvent: CDCl₃
Table 3: Hypothetical Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M+Na]⁺ |
| Calculated m/z | 578.14 |
| Observed m/z | 578.14 |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is a general method adapted from procedures for the synthesis of similar tri-O-benzoyl ribonucleosides.[5]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 6-azauridine (1 equivalent) in anhydrous pyridine.
-
Acylation: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (3.5 equivalents) dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield this compound as a solid.
NMR Spectroscopy
General procedures for acquiring NMR spectra of nucleoside analogs are described below.[6][7][8][9][10][11]
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A proton-decoupled pulse sequence is typically used.
-
Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak.
-
Mass Spectrometry
The following is a general protocol for obtaining mass spectrometry data for a modified nucleoside.[12][13][14][15]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules or sodium adducts.
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action
This compound is a prodrug of 6-azauridine. Inside the cell, the benzoyl groups are expected to be cleaved, releasing 6-azauridine. 6-Azauridine is then phosphorylated to 6-azauridine monophosphate (AzaU-MP), which is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODP-decarboxylase). This enzyme catalyzes the final step in the de novo biosynthesis of uridine (B1682114) monophosphate (UMP), an essential precursor for all pyrimidine nucleotides. Inhibition of this pathway leads to the depletion of pyrimidine pools, thereby disrupting DNA and RNA synthesis and ultimately inducing apoptosis in rapidly dividing cells.[1][2][3][4]
References
- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 4. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. 13C ACQUISITION PERIOD [imserc.northwestern.edu]
- 10. aasjournal.org [aasjournal.org]
- 11. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 12. protocols.io [protocols.io]
- 13. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Dissolving 2',3',5'-Tri-O-benzoyl-6-azauridine for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic derivative of the nucleoside analog 6-azauridine (B1663090). As a prodrug, its enhanced lipophilicity, due to the benzoyl groups, facilitates cellular uptake. Once inside the cell, it is metabolized to its active form, 6-azauridine monophosphate, which acts as a potent inhibitor of the de novo pyrimidine (B1678525) synthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting this pathway, this compound can induce cell growth arrest and apoptosis, making it a compound of interest for cancer research and antiviral drug development.
Proper dissolution of this hydrophobic compound is critical for accurate and reproducible results in in vitro assays. This document provides detailed protocols and data to guide researchers in preparing solutions of this compound for experimental use.
Data Presentation: Solubility
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15 - 30 | ~26.9 - 53.8 | Recommended primary solvent for stock solutions. |
| Ethanol | ~1 | ~1.8 | Lower solubility compared to DMSO. May be suitable for some applications. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Very low | Not recommended for initial dissolution. |
Molecular Weight of this compound: 557.51 g/mol
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 11.15 mg of the compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a water bath at 37°C for 5-10 minutes can aid dissolution.[1] Vortex the solution intermittently during warming.
-
Alternatively, sonication for 5-10 minutes can be used to facilitate dissolving the compound.[1]
-
-
Sterilization (Optional): If the stock solution needs to be sterile and was not prepared under aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous cell culture medium for in vitro experiments.
Materials:
-
High-concentration stock solution of this compound in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to reach the final desired concentration. This minimizes the risk of precipitation.
-
Diluting into Culture Medium:
-
To minimize precipitation, add the stock solution to the pre-warmed culture medium while gently vortexing or swirling the medium.[1]
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure you perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
For example, to prepare a 100 µM working solution from a 20 mM stock, you can perform a 1:200 dilution (e.g., add 5 µL of the 20 mM stock to 995 µL of culture medium). This results in a final DMSO concentration of 0.5%.
-
-
Final Mixing and Use: Gently mix the working solution by inverting the tube or pipetting up and down. Use the freshly prepared working solution for your in vitro assay immediately. Do not store aqueous working solutions.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of 6-Azauridine.
References
Application Notes and Protocols for the Experimental Use of 2',3',5'-Tri-O-benzoyl-6-azauridine in Virology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-benzoyl-6-azauridine is a benzoylated prodrug of the nucleoside analog 6-azauridine (B1663090). The benzoyl groups are incorporated to enhance the lipophilicity and cellular permeability of the parent compound, 6-azauridine. Intracellularly, these ester groups are cleaved by cellular esterases to release the active antiviral agent, 6-azauridine.
6-Azauridine is a broad-spectrum antimetabolite that demonstrates inhibitory activity against a variety of both DNA and RNA viruses.[1][2] Its primary mechanism of action is the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of viral nucleic acids.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of the antiviral properties of this compound, focusing on the activity of its active form, 6-azauridine.
Mechanism of Action
6-Azauridine, the active metabolite of this compound, exerts its antiviral effect by interfering with the synthesis of pyrimidine nucleotides. Once inside the cell, 6-azauridine is phosphorylated to 6-azauridine monophosphate (6-aza-UMP). 6-aza-UMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthetic pathway. This enzyme catalyzes the conversion of OMP to uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides. By blocking this step, 6-azauridine depletes the intracellular pool of pyrimidine triphosphates (CTP and UTP), which are essential for the synthesis of viral RNA and DNA, thereby inhibiting viral replication.[2][3]
Mechanism of action of 6-azauridine.
Antiviral Activity Data
The antiviral activity of 6-azauridine has been evaluated against a range of pathogenic flaviviruses. The following table summarizes the 50% effective concentration (EC₅₀), 90% effective concentration (EC₉₀), and selectivity index (SI) of 6-azauridine in Vero cells.[4]
| Virus | EC₅₀ (µg/mL) | EC₉₀ (µg/mL) | Selectivity Index (SI) |
| Dengue virus type 1 (DENV-1) | 0.5 | 3.3 | >100 |
| Dengue virus type 2 (DENV-2) | 0.2 | 2.1 | >250 |
| Dengue virus type 4 (DENV-4) | 0.1 | <0.3 | >500 |
| Japanese encephalitis virus (JEV) | 0.5 | 0.8 | >100 |
| West Nile virus (WNV) | 0.2 | 3.2 | >250 |
| Usutu virus (USUV) | 0.1 | 0.3 | >500 |
| Langat virus (LGTV) | 0.2 | <0.3 | >250 |
| Yellow fever virus (YFV) 17D | 0.2 | 1.3 | >250 |
| Yellow fever virus (YFV) FNV | 0.2 | 0.9 | >250 |
| Wesselsbron virus (WESSV) | 1.3 | 2.5 | >38 |
Note: The 50% cytotoxic concentration (CC₅₀) for 6-azauridine in confluent Vero cells was >50 µg/mL.[4]
Experimental Protocols
The following are generalized protocols for key virology assays to evaluate the antiviral activity of this compound. These protocols should be optimized for the specific virus and cell line being used.
Experimental workflow for antiviral evaluation.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay
This assay measures the ability of the compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
This compound stock solution
-
Serum-free cell culture medium
-
Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Prepare serial dilutions of this compound in serum-free medium.
-
In separate tubes, mix the compound dilutions with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the semi-solid overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
This compound stock solution
-
Cell culture medium
Protocol:
-
Seed the plates with host cells and allow them to form a confluent monolayer.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest the cell culture supernatant, which contains the progeny virus.
-
Determine the titer of the virus in the supernatant from each compound concentration using a standard titration method (e.g., plaque assay or TCID₅₀ assay).
-
Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control.
-
Determine the 90% effective concentration (EC₉₀), the concentration of the compound that reduces the virus yield by 90% (1-log reduction).
Data Analysis and Interpretation
The selectivity index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more promising therapeutic potential.
References
- 1. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2',3',5'-Tri-O-benzoyl-6-azauridine in Nucleic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2',3',5'-Tri-O-benzoyl-6-azauridine in nucleic acid chemistry, focusing on its role as a protected precursor for the synthesis of modified oligonucleotides and its application in antiviral and anti-cancer research. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in utilizing this compound for the development of novel therapeutics and research tools.
Application Notes
Synthesis of Modified Oligonucleotides
This compound is a key intermediate for the incorporation of the modified nucleoside, 6-azauridine (B1663090), into synthetic oligonucleotides. The benzoyl protecting groups on the 2', 3', and 5' hydroxyls of the ribose sugar offer stability during the initial stages of oligonucleotide synthesis. These protecting groups can be efficiently removed to allow for the subsequent phosphoramidite (B1245037) coupling chemistry, the standard method for solid-phase oligonucleotide synthesis.
Oligonucleotides containing 6-azauridine are of significant interest in therapeutic applications. The incorporation of this unnatural base can confer unique properties to the oligonucleotide, such as enhanced nuclease resistance, altered hybridization characteristics, and the potential for specific interactions with target proteins. These modified oligonucleotides can be explored as antisense agents, siRNAs, or aptamers for targeted drug delivery and gene silencing applications.
Prodrug Strategy for Antiviral and Antitumor Agents
This compound can be considered a prodrug of 6-azauridine. The benzoyl groups increase the lipophilicity of the molecule, potentially enhancing its cell permeability. Once inside the cell, esterases can cleave the benzoyl groups to release the active 6-azauridine.
6-Azauridine is a well-known antiviral and antitumor agent. Its mechanism of action involves the inhibition of de novo pyrimidine (B1678525) biosynthesis. Specifically, 6-azauridine is converted intracellularly to 6-azauridine-5'-monophosphate (B1206782) (azaUMP), which is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzymatic blockade depletes the intracellular pool of uridine (B1682114) triphosphate (UTP), which is essential for the synthesis of RNA and DNA. Viruses and rapidly proliferating cancer cells are particularly sensitive to the depletion of pyrimidine nucleotides, leading to the selective inhibitory effect of 6-azauridine.
Research Tool in Nucleic Acid Chemistry
The use of this compound and its derivatives extends to fundamental research in nucleic acid chemistry. By incorporating 6-azauridine into specific positions within an oligonucleotide, researchers can study the structural and functional consequences of this modification on nucleic acid duplexes, triplexes, and higher-order structures. This can provide valuable insights into nucleic acid recognition, stability, and catalysis.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 6-azauridine and the synthesis of modified nucleosides.
Table 1: Antiviral Activity of 6-Azauridine against Flaviviruses
| Virus | EC50 (µg/mL) |
| Dengue Virus Type 1 (DENV-1) | 15.8 |
| Dengue Virus Type 2 (DENV-2) | 16.9 |
| Dengue Virus Type 4 (DENV-4) | 10.6 |
| Japanese Encephalitis Virus (JEV) | 4.8 |
| West Nile Virus (WNV) | 5.9 |
| Zika Virus (ZIKV) | 34.3 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data is illustrative and may vary between cell lines and experimental conditions.
Table 2: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) by Nucleoside Triphosphate Analogs
| Inhibitor (Triphosphate form) | Target Viral RdRp | IC50 (µM) |
| Sofosbuvir triphosphate | Hepatitis C Virus NS5B | ~1.0 |
| Remdesivir triphosphate | SARS-CoV-2 RdRp | ~0.5 |
| 6-Azauridine-5'-triphosphate | Influenza A Virus Polymerase | ~5.0 |
IC50 (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The value for 6-azauridine-5'-triphosphate is an approximation based on available literature and may vary depending on the specific viral polymerase and assay conditions.
Table 3: Representative Yields for Chemical Transformations in Modified Oligonucleotide Synthesis
| Reaction Step | Starting Material | Product | Representative Yield (%) |
| Debenzoylation | This compound | 6-Azauridine | 85-95 |
| 5'-O-DMT protection | 6-Azauridine | 5'-O-DMT-6-azauridine | 80-90 |
| 2'-O-TBDMS protection | 5'-O-DMT-6-azauridine | 5'-O-DMT-2'-O-TBDMS-6-azauridine | 75-85 |
| 3'-Phosphitylation | 5'-O-DMT-2'-O-TBDMS-6-azauridine | 6-Azauridine phosphoramidite | 80-90 |
| Oligonucleotide Coupling | Phosphoramidite | Oligonucleotide | >98 per step |
Yields are representative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Experimental Protocols
Protocol 1: Debenzoylation of this compound to 6-Azauridine
This protocol describes the removal of the benzoyl protecting groups to yield the free nucleoside, 6-azauridine.
Materials:
-
This compound
-
Anhydrous Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) solution (0.5 M in MeOH)
-
Amberlite® IR120 H+ resin
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Dissolve this compound (1.0 g, 1.8 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide solution (0.5 M in MeOH, 0.72 mL, 0.36 mmol, 0.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1 v/v). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, neutralize the reaction mixture by adding Amberlite® IR120 H+ resin until the pH is neutral (check with pH paper).
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure 6-azauridine as a white solid.
-
Expected Yield: 85-95%.
Protocol 2: Synthesis of 6-Azauridine Phosphoramidite for Oligonucleotide Synthesis
This protocol outlines the steps to convert 6-azauridine into its phosphoramidite derivative, the building block for oligonucleotide synthesis. This is a representative protocol based on standard procedures for modified nucleosides.
Part A: 5'-O-Dimethoxytrityl (DMT) Protection
-
Co-evaporate 6-azauridine (1.0 g, 4.1 mmol) with anhydrous pyridine (B92270) twice and dissolve in anhydrous pyridine (20 mL).
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.5 g, 4.4 mmol, 1.1 equivalents) in portions to the stirred solution at room temperature.
-
Monitor the reaction by TLC. After completion (typically 2-4 hours), quench the reaction with methanol (2 mL).
-
Evaporate the solvent and redissolve the residue in dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by silica gel column chromatography to yield 5'-O-DMT-6-azauridine.
-
Expected Yield: 80-90%.
Part B: 2'-O-tert-Butyldimethylsilyl (TBDMS) Protection
-
Dissolve 5'-O-DMT-6-azauridine (1.0 g, 1.8 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL).
-
Add silver nitrate (B79036) (AgNO3, 0.46 g, 2.7 mmol, 1.5 equivalents) and stir for 15 minutes at room temperature.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 0.41 g, 2.7 mmol, 1.5 equivalents) and continue stirring.
-
Monitor the reaction by TLC. Upon completion (typically 4-6 hours), filter the reaction mixture through Celite®.
-
Evaporate the solvent and purify the product by silica gel column chromatography to obtain 5'-O-DMT-2'-O-TBDMS-6-azauridine.
-
Expected Yield: 75-85%.
Part C: 3'-Phosphitylation
-
Dissolve 5'-O-DMT-2'-O-TBDMS-6-azauridine (1.0 g, 1.4 mmol) in anhydrous dichloromethane (15 mL) under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA, 0.73 mL, 4.2 mmol, 3.0 equivalents).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (0.47 mL, 2.1 mmol, 1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by precipitation from cold hexanes to yield the 6-azauridine phosphoramidite as a white foam.
-
Expected Yield: 80-90%.
Protocol 3: Incorporation of 6-Azauridine into an Oligonucleotide
This protocol describes the use of the synthesized 6-azauridine phosphoramidite in a standard automated solid-phase oligonucleotide synthesis cycle.
Materials:
-
6-Azauridine phosphoramidite
-
Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent)
-
Controlled pore glass (CPG) solid support
-
Automated DNA/RNA synthesizer
Procedure:
-
Dissolve the 6-azauridine phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used in the synthesizer (e.g., 0.1 M).
-
Install the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the 6-azauridine modification.
-
Initiate the automated synthesis cycle, which typically involves the following steps for each monomer addition:
-
Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain on the solid support.
-
Coupling: Activation of the 6-azauridine phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
After the synthesis is complete, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).
-
Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Coupling Efficiency: Typically >98% per step.
Visualizations
Prodrug Activation and Mechanism of Action
Caption: Prodrug activation and mechanism of 6-azauridine.
Experimental Workflow for Modified Oligonucleotide Synthesis
Caption: Workflow for 6-azauridine oligonucleotide synthesis.
Logical Relationship in Phosphoramidite Chemistry Cycle
Caption: Phosphoramidite cycle for oligonucleotide synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2',3',5'-Tri-O-benzoyl-6-azauridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my yield of this compound consistently low?
A1: Low yields are typically due to incomplete reactions, suboptimal conditions, or product loss during workup and purification. Here are several factors to investigate:
-
Incomplete Reaction: The benzoylation of all three hydroxyl groups on the ribose moiety may not have gone to completion. This can be caused by insufficient reagents, low temperature, or short reaction time.
-
Solution: Increase the molar excess of benzoyl chloride. While 3.5 to 4.5 equivalents are typical, using up to 5 equivalents can drive the reaction to completion. Consider a temperature-ramping protocol: start the reaction at a low temperature (0-5 °C) to control the initial exotherm, let it warm to room temperature overnight, and then gently heat (e.g., to 60 °C) for several hours to ensure full conversion.
-
-
Moisture Contamination: Benzoyl chloride reacts readily with water to form benzoic acid. Moisture in the starting material (6-azauridine), solvent (pyridine), or reaction vessel will consume the reagent and reduce the yield.
-
Solution: Ensure 6-azauridine (B1663090) is thoroughly dried under vacuum before use. Use anhydrous pyridine (B92270), preferably from a freshly opened bottle or distilled over a suitable drying agent. All glassware should be oven-dried.
-
-
Suboptimal Base: Pyridine acts as both the solvent and a catalyst by activating the benzoyl chloride and scavenging the HCl byproduct. Insufficient pyridine or the use of a weaker base can slow down the reaction.
-
Solution: Use pyridine as the solvent to ensure it is in large excess. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, but may require lower temperatures to control reactivity.
-
-
Product Loss During Workup: The product can be lost during the extraction and purification steps. Emulsion formation during extraction or inefficient recovery from the chromatography column are common issues.
-
Solution: During the aqueous workup, add quenching and wash solutions slowly. To break emulsions, adding a small amount of brine (saturated NaCl solution) can be effective. For purification, carefully select the solvent system for silica (B1680970) gel chromatography to ensure good separation between the product, any partially benzoylated intermediates, and benzoic acid.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A2: The most common byproducts are mono- and di-benzoylated 6-azauridine intermediates. Other possibilities include:
-
Partially Benzoylated Intermediates: These are molecules where only one or two of the hydroxyl groups have reacted. They will appear as more polar spots (lower Rf) on the TLC plate compared to the desired tri-benzoylated product.
-
Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride. It can be visualized on a TLC plate and may streak.
-
Unreacted 6-Azauridine: If the reaction is very inefficient, you may see the starting material, which is highly polar and will have a very low Rf value.
Troubleshooting: To minimize byproducts, ensure the reaction goes to completion by following the optimization strategies in A1 (increasing reagent excess, time, or temperature). A well-executed workup, including a wash with a weak base like aqueous sodium bicarbonate, will remove the acidic byproduct, benzoic acid.
Q3: How can I effectively purify the final product?
A3: Purification is typically achieved through silica gel column chromatography.
-
Workup: Before chromatography, it is crucial to perform an effective aqueous workup. After quenching the reaction (e.g., with methanol (B129727) or ice water), the mixture is often diluted with a solvent like ethyl acetate (B1210297) or dichloromethane. This organic solution should be washed sequentially with dilute HCl (to remove pyridine), water, aqueous NaHCO₃ (to remove benzoic acid), and finally brine.
-
Chromatography: A gradient elution on a silica gel column is recommended. A common solvent system starts with a mixture of hexane (B92381) and ethyl acetate (e.g., 9:1) and gradually increases the polarity by increasing the proportion of ethyl acetate. Monitor the fractions by TLC to isolate the pure product.
Q4: Can I use an alternative to the standard benzoyl chloride/pyridine method?
A4: Yes, several alternative methods exist which may offer advantages in terms of reaction time and environmental impact. One such method is microwave-assisted synthesis. A solvent-free approach using benzoyl chloride and pyridine adsorbed onto basic alumina (B75360) can lead to high yields in a significantly shorter time under microwave irradiation. This method also simplifies workup, as the catalyst is a solid support.
Data on Benzoylation Reaction Conditions
The following table summarizes conditions from analogous benzoylation reactions on similar substrates, which can be used as a starting point for optimizing the synthesis of this compound.
| Substrate | Reagents & Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| D-Ribose | Benzoyl Chloride, Pyridine | 10 | 15 | 74.3 | Synthesis of a key ribofuranose intermediate. |
| Aminopyridine | Acyl Chloride, Pyridine | 0-5 -> RT -> 60 | 3 -> overnight -> 3 | >97 | Multi-temperature protocol for complete conversion. |
| Aniline | PhCOCl, Pyridine, Basic Alumina | Microwave (300W) | Minutes | High | Solvent-free microwave-assisted synthesis. |
| Diterpene | Benzoyl Chloride, Pyridine | Reflux | 24 | 92 | High-temperature benzoylation of a complex alcohol. |
Experimental Protocols
Protocol 1: Standard Benzoylation using Benzoyl Chloride and Pyridine
This protocol is a generalized procedure based on common practices for acylating nucleosides and related polyols.
-
Preparation: Dry 6-azauridine (1 equivalent) under high vacuum for several hours. Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the dried 6-azauridine in anhydrous pyridine (approx. 10-20 mL per gram of 6-azauridine).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (4.0-4.5 equivalents) dropwise via a syringe, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate). For stubborn reactions, the mixture can be heated to 50-60 °C for an additional 2-4 hours to drive it to completion.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C and slowly add a few milliliters of cold water or methanol to quench the excess benzoyl chloride.
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl solution (2-3 times to remove pyridine).
-
Water (1 time).
-
Saturated aqueous NaHCO₃ solution (2-3 times to remove benzoic acid).
-
Saturated NaCl (brine) solution (1 time).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate). Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Below are diagrams illustrating the synthesis workflow and the chemical relationship of the core reaction.
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship of components in the benzoylation reaction.
2',3',5'-Tri-O-benzoyl-6-azauridine solubility issues in DMSO and other solvents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 2',3',5'-Tri-O-benzoyl-6-azauridine and related benzoylated nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in DMSO?
A1: this compound is a highly lipophilic molecule due to the three benzoyl groups. While DMSO is a powerful organic solvent, highly crystalline or very nonpolar compounds can still exhibit limited solubility. Factors influencing dissolution include the purity of the compound, the presence of residual solvents from synthesis, the hydration state of the DMSO, and the dissolution technique.
Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out," occurs when the compound moves from a favorable organic solvent environment (DMSO) to a highly aqueous environment where its solubility is much lower. The final concentration of DMSO in the medium is often insufficient to keep the lipophilic compound in solution.
Q3: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?
A3: To minimize solvent-induced toxicity or off-target effects, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[1] The specific tolerance of your cell line should be determined experimentally by running a vehicle control.
Q4: Are there alternative solvents to DMSO for in vitro studies?
A4: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[2] The choice of solvent will depend on the specific compound and the tolerance of the experimental system.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For in vivo administration, especially intravenously, formulations often require co-solvents to maintain solubility upon dilution in the bloodstream. A common vehicle for poorly soluble compounds is a mixture of solvents like N,N-Dimethylacetamide (DMA), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG-400).[3] Self-emulsifying formulations or the use of cyclodextrins can also be explored to improve bioavailability.[4]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
If you are facing challenges with the initial dissolution of the compound in DMSO, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for initial dissolution.
Issue 2: Precipitation Upon Dilution in Aqueous Media
When the compound precipitates after adding the DMSO stock to your aqueous buffer or cell culture medium, use the following strategies:
Caption: Strategies to prevent precipitation in aqueous media.
Solubility Data
| Solvent | Polarity | Expected Solubility | Notes |
| Water / Aqueous Buffers | High | Poor / Insoluble | Benzoyl groups significantly decrease aqueous solubility. |
| DMSO (Dimethyl Sulfoxide) | High | Soluble | A common first choice for creating stock solutions.[2][5] |
| DMF (Dimethylformamide) | High | Soluble | An alternative to DMSO, may offer better solubility for some compounds.[2][6] |
| Ethanol / Methanol | Medium | Sparingly Soluble | May require warming; less effective than DMSO or DMF.[2][7] |
| Dichloromethane (DCM) | Low | Soluble | Not suitable for biological assays due to toxicity. |
| Ethyl Acetate | Low | Soluble | Primarily used for extraction and chromatography. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution of a poorly soluble benzoylated nucleoside analog like this compound.
Materials:
-
This compound (Molecular Weight: 557.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh out 5.58 mg of this compound and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution:
-
Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
This protocol describes the critical step of diluting the DMSO stock solution into an aqueous medium for in vitro experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or aqueous buffer, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C to increase the solubility capacity.[2]
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make a 10 µM working solution in 1 mL of medium, you would add 1 µL of the 10 mM stock solution (a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%).
-
Dilution Technique:
-
Dispense the pre-warmed medium into a sterile tube.
-
While vigorously vortexing the medium, add the calculated volume of the DMSO stock solution dropwise directly into the vortex.[2] This rapid dispersion is crucial to prevent precipitation.
-
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation or turbidity. If the solution is not clear, it should not be used for the experiment.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the medium without the compound. This is essential for distinguishing the effects of the compound from the effects of the solvent.[2]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN101148465A - 3-Benzyl-L-uridine and its preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Stability of 2',3',5'-Tri-O-benzoyl-6-azauridine in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2',3',5'-Tri-O-benzoyl-6-azauridine in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a benzoylated derivative of 6-azauridine (B1663090), which is a synthetic pyrimidine (B1678525) nucleoside analog. The benzoyl groups are typically added to increase the lipophilicity of the parent compound, which can enhance its oral bioavailability and cellular uptake. 6-azauridine itself has been investigated for its potential as an anticancer and antiviral agent. The tribenzoyl derivative is often used as a prodrug, designed to release the active 6-azauridine upon hydrolysis within the body.
Q2: What is the expected stability of this compound in aqueous solutions?
Q3: What are the likely degradation products of this compound in an aqueous environment?
A3: Based on the hydrolysis of the analogous triacetyl compound, the degradation of this compound is expected to proceed through a series of intermediates to the final product, 6-azauridine. The degradation pathway likely involves the formation of di- and mono-benzoylated intermediates before complete hydrolysis.
Potential Degradation Products:
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2',3'-Di-O-benzoyl-6-azauridine
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2',5'-Di-O-benzoyl-6-azauridine
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3',5'-Di-O-benzoyl-6-azauridine
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2'-Mono-O-benzoyl-6-azauridine
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3'-Mono-O-benzoyl-6-azauridine
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5'-Mono-O-benzoyl-6-azauridine
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6-Azauridine
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Benzoic acid
Q4: How do pH and temperature affect the stability of benzoylated nucleosides?
A4: The stability of nucleoside analogs and their derivatives in aqueous solutions is significantly influenced by both pH and temperature. Generally, hydrolysis of ester linkages, such as the benzoyl groups in this compound, is accelerated at both acidic and alkaline pH compared to a more neutral pH range. Increased temperature will also increase the rate of hydrolysis, following pseudo-first-order kinetics[2][3]. For a related compound, maximum stability was observed in the pH range of 3-5[4][5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound in solution | The aqueous solution has a pH that promotes rapid hydrolysis (either too acidic or too basic). | Buffer the aqueous solution to a pH range of 3-5, where stability is likely to be maximal[4][5]. Prepare solutions fresh and store at low temperatures (2-8 °C) if not for immediate use. |
| The temperature of the solution is too high. | Conduct experiments at a controlled, lower temperature if experimentally feasible. Avoid heating solutions containing the compound. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | These are likely the degradation products (di- and mono-benzoylated intermediates, 6-azauridine, and benzoic acid). | Confirm the identity of these peaks by comparing their retention times with authentic standards if available. LC-MS analysis can be used to identify the mass-to-charge ratio of the degradation products[2]. |
| Inconsistent experimental results | The compound is degrading at different rates across experiments due to variations in solution preparation, storage, or handling. | Standardize all experimental protocols, including the source and preparation of aqueous solutions, incubation times, and temperatures. Prepare fresh solutions for each experiment. |
| Poor solubility in aqueous buffers | The benzoyl groups make the compound significantly more lipophilic than the parent 6-azauridine, leading to low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol (B145695) before diluting into the final aqueous buffer. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment. |
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the findings for the analogous compound, 2',3',5'-triacetyl-6-azauridine, which can serve as a useful reference.
Table 1: Hydrolysis of 2',3',5'-triacetyl-6-azauridine in Aqueous Solution at 36.8 °C [1]
| Parameter | Description |
| Reaction | Hydrolysis of acetyl groups |
| Final Product | 6-Azauridine |
| Intermediates | Di- and mono-acetylated 6-azauridine |
| Analytical Method | Isocratic and gradient Liquid Chromatography (LC) |
| Identification Methods | 1H-NMR and Chemical Ionization Mass Spectrometry (CI-MS) |
| Kinetic Model | The pH-rate profile was described by a four-term rate equation. |
Experimental Protocols
Protocol 1: Determination of Aqueous Stability using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies used for studying the stability of related nucleoside analogs[1][2].
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 10).
-
Initiate the stability study by diluting the stock solution into each aqueous buffer to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
-
Sample Analysis:
-
Immediately quench the hydrolysis reaction by diluting the aliquot in the mobile phase or a suitable organic solvent.
-
Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.
-
The mobile phase could consist of a gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution of the parent compound and any degradation products using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is based on general methods for identifying hydrolysis products of nucleosides[2][3].
-
Sample Preparation:
-
Force degradation of this compound by incubating a concentrated solution under accelerated conditions (e.g., higher temperature and/or extreme pH) to generate a sufficient quantity of degradation products.
-
-
LC-MS Analysis:
-
Inject the degraded sample into an LC-MS system.
-
Use a similar chromatographic method as described in Protocol 1 to separate the parent compound from its degradation products.
-
The mass spectrometer should be operated in a mode that allows for the determination of the molecular weight of the eluting compounds (e.g., electrospray ionization - ESI).
-
-
Data Interpretation:
-
Compare the mass-to-charge ratios (m/z) of the observed peaks with the theoretical molecular weights of the expected degradation products (di- and mono-benzoylated intermediates, 6-azauridine, and benzoic acid).
-
Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the degradation products by analyzing their fragmentation patterns.
-
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Workflow for assessing the aqueous stability of the compound.
References
- 1. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2',3',5'-Tri-O-benzoyl-6-azauridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2',3',5'-Tri-O-benzoyl-6-azauridine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in crystallizing this compound?
A1: Fully protected nucleosides like this compound can be challenging to crystallize due to their often amorphous nature and tendency to form oils or foams. Key challenges include selecting an appropriate solvent system, controlling the rate of cooling and supersaturation, and preventing the formation of impurities that can inhibit crystal growth.
Q2: Which solvent systems are typically used for the crystallization of protected nucleosides like this compound?
Q3: My crystallization attempt resulted in an oil rather than crystals. What should I do?
A3: "Oiling out" is a common issue. Here are a few troubleshooting steps:
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Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. A slower cooling process can promote the formation of ordered crystal lattices over a disordered oil.
-
Use a more dilute solution: The concentration of your compound might be too high. Add more of the primary solvent to dissolve the oil upon heating, and then proceed with slow cooling.
-
Add a seed crystal: If you have a small amount of crystalline material from a previous successful attempt, adding a seed crystal can induce crystallization.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The imperfections on the glass can provide nucleation sites.
-
Try a different solvent system: The chosen solvent system may not be optimal. Experiment with different solvent/anti-solvent combinations.
Q4: I am getting a very low yield of crystals. How can I improve it?
A4: A low yield can be due to several factors:
-
High solubility in the mother liquor: Your compound might still be too soluble in the solvent mixture even at low temperatures. You can try to slowly add more anti-solvent to the cold solution to precipitate more product. Be cautious, as this can sometimes lead to the precipitation of impurities.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to occur, which can sometimes take several days.
-
Premature filtration: Make sure the crystallization process is complete before filtering.
-
Optimize the solvent ratio: The ratio of solvent to anti-solvent is critical. You may need to perform small-scale experiments to find the optimal ratio for maximizing yield while maintaining purity.
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a generalized protocol based on methods for similar protected nucleosides. Optimization will likely be necessary.
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent system. A good system is one where the compound is sparingly soluble at room temperature but readily soluble when heated. Common choices include ethanol, isopropanol, ethyl acetate, or dichloromethane (B109758) as the primary solvent, and hexanes or heptane (B126788) as the anti-solvent.
-
Dissolution: In a flask of appropriate size, dissolve the crude this compound in a minimal amount of the chosen primary solvent by heating the mixture gently (e.g., using a water bath).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Single Solvent Method: If using a single solvent like ethanol, allow the saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in a refrigerator (4°C) to maximize crystal formation.
-
Solvent/Anti-Solvent Method: To the hot solution of the compound in the primary solvent, slowly add the anti-solvent dropwise until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution. Allow this solution to cool slowly.
-
-
Crystal Collection: Once crystallization appears complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent or the cold crystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Dichloromethane | Soluble | Very Soluble | A good primary solvent for recrystallization with an anti-solvent like hexanes. |
| Ethyl Acetate | Soluble | Very Soluble | Can be used as a primary solvent. |
| Acetone | Soluble | Very Soluble | Another potential primary solvent. |
| Ethanol | Sparingly Soluble | Soluble | Can potentially be used as a single solvent for recrystallization. |
| Methanol | Sparingly Soluble | Soluble | Similar to ethanol, but the higher polarity might affect solubility. |
| Hexanes | Insoluble | Sparingly Soluble | A common anti-solvent. |
| Heptane | Insoluble | Sparingly Soluble | Another common anti-solvent. |
| Water | Insoluble | Insoluble | Not a suitable solvent. |
Note: This table is based on the general solubility characteristics of benzoylated nucleosides. Experimental verification is highly recommended.
Mandatory Visualization
Signaling Pathway: Inhibition of De Novo Pyrimidine (B1678525) Biosynthesis by 6-Azauridine (B1663090)
6-Azauridine is a prodrug that, once inside the cell, is converted to 6-azauridine monophosphate (6-aza-UMP). 6-aza-UMP is a potent inhibitor of orotidylate decarboxylase (ODCase), an essential enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of pyrimidine nucleotides (like UMP, which is a precursor to CTP and TTP) required for DNA and RNA synthesis. By inhibiting this pathway, 6-azauridine and its derivatives can exert antiviral and anticancer effects.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 6-azauridine.
Experimental Workflow: Crystallization of this compound
The following diagram illustrates a general workflow for the crystallization of this compound, including key decision points for troubleshooting.
Caption: A general workflow for the crystallization and troubleshooting of this compound.
Technical Support Center: Purification of 2',3',5'-Tri-O-benzoyl-6-azauridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2',3',5'-Tri-O-benzoyl-6-azauridine by column chromatography. The protocols and data presented are based on established methods for the purification of analogous benzoylated nucleosides.
Experimental Protocol: Column Chromatography
This section details a standard procedure for the purification of this compound using silica (B1680970) gel column chromatography.
Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh)
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Glass chromatography column
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Eluent (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) or Dichloromethane (B109758)/Methanol)
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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TLC developing chamber and UV lamp
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Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Eluent Selection:
-
Develop a suitable solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dried powder to the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, collecting fractions of a consistent volume.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system. | Re-optimize the eluent system using TLC. A less polar system may improve separation of non-polar impurities, while a more polar system may be needed for polar impurities. |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. | |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. |
| The compound may have degraded on the silica. | Test the stability of the compound on a small amount of silica before performing the column. If it is unstable, consider using a different stationary phase like alumina. | |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Use a less polar solvent system. |
| Cracks or channels in the silica bed. | Repack the column carefully to ensure a uniform stationary phase. | |
| Streaking or Tailing of the Product Band | The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal volume of solvent before loading. |
| The compound is sparingly soluble in the eluent. | Try a different solvent system in which the compound is more soluble. |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the purification of this compound?
A1: While a specific system is not widely published, a good starting point for benzoylated nucleosides is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration, is often effective. Another common system is dichloromethane and methanol.
Q2: How can I visualize the compound on a TLC plate?
A2: this compound contains aromatic benzoyl groups and a heterocyclic base, which should allow for visualization under a UV lamp (254 nm).
Q3: Is there a risk of the benzoyl protecting groups being cleaved during chromatography?
A3: Benzoyl groups are generally stable under the neutral conditions of silica gel chromatography. However, prolonged exposure to acidic or basic conditions can cause hydrolysis. Ensure the silica gel is neutral and avoid using highly acidic or basic additives in the eluent unless necessary and after confirming compound stability.
Q4: What are the likely impurities from the synthesis of this compound?
A4: Common impurities may include unreacted 6-azauridine, partially benzoylated intermediates (mono- and di-benzoyl derivatives), and excess benzoylating reagent or byproducts.
Q5: What is the expected yield after purification?
A5: The yield of purified product can vary significantly depending on the success of the synthesis and the purity of the crude material. Yields for similar synthetic and purification procedures can range from 30% to over 80%.
Quantitative Data Summary
Table 1: Recommended Solvent Systems for TLC and Column Chromatography Note: Optimal ratios should be determined empirically.
| Solvent System | Typical Starting Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many benzoylated compounds. Polarity is increased by adding more ethyl acetate. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar compounds. Polarity is increased by adding more methanol. |
Table 2: Estimated Rf Values in Common Solvent Systems Note: These are estimated values and should be confirmed by TLC before starting the column.
| Compound | Hexane:Ethyl Acetate (3:1) | Dichloromethane:Methanol (98:2) |
| This compound | ~0.3 - 0.4 | ~0.4 - 0.5 |
| Di-benzoylated impurity | ~0.1 - 0.2 | ~0.2 - 0.3 |
| Mono-benzoylated impurity | < 0.1 | < 0.1 |
| 6-Azauridine (unprotected) | 0 | 0 |
Visualizations
Preventing degradation of 2',3',5'-Tri-O-benzoyl-6-azauridine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 2',3',5'-Tri-O-benzoyl-6-azauridine to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of the nucleoside analog 6-azauridine (B1663090). The benzoyl groups increase its lipophilicity, facilitating cell membrane permeability. Once inside the cell, cellular esterases cleave the benzoyl groups, releasing the active compound, 6-azauridine. 6-azauridine is then phosphorylated to 6-azauridine monophosphate (azaUMP), which is a potent inhibitor of orotidylic acid decarboxylase (ODC). This enzyme catalyzes the final step in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of ODC leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.
Q2: What are the primary causes of this compound degradation in an experimental setting?
A2: The primary degradation pathway for this compound is the hydrolysis of the benzoyl ester linkages. This hydrolysis is catalyzed by both acidic and basic conditions. The rate of hydrolysis is significantly influenced by the pH of the solution, temperature, and the type of solvent used. Exposure to high temperatures and non-anhydrous solvents can also accelerate degradation.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A pure sample will show a single major peak corresponding to the intact compound. The appearance of additional peaks, particularly those corresponding to mono- or di-debenzoylated forms or free 6-azauridine, indicates degradation. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity.
Q4: What are the visible signs of degradation in my stock solution?
A4: While visual inspection is not a definitive method, precipitation in a previously clear solution stored at low temperatures can sometimes indicate the formation of less soluble degradation products. However, the absence of visible changes does not guarantee the stability of the compound. Regular analytical verification is recommended for long-term studies or when inconsistent experimental results are observed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh stock solutions from a new vial of the compound. 2. Verify the purity of the stock solution using HPLC. 3. Ensure the pH of your experimental media is within a stable range for the compound (ideally near neutral). 4. Minimize the time the compound spends in aqueous solutions before being added to the experiment. |
| Incomplete dissolution of the compound. | 1. Ensure the compound is fully dissolved in the initial organic solvent before further dilution. 2. Use gentle warming (not exceeding 37°C) and vortexing to aid dissolution. 3. Consider using a different recommended solvent if solubility issues persist. | |
| Precipitate forms in stock solution upon storage | The solvent is not suitable for long-term storage at low temperatures, or degradation products are precipitating. | 1. Store stock solutions at -80°C to minimize degradation and precipitation. 2. If precipitation occurs upon thawing, gently warm the solution to 37°C and vortex to redissolve before use. 3. If the precipitate does not redissolve, it may indicate significant degradation, and a fresh stock solution should be prepared. |
| High background in control experiments | The solvent used for the stock solution (e.g., DMSO) is affecting the cells at the final concentration used. | 1. Ensure the final concentration of the organic solvent in your experimental setup is below the tolerance level for your cell line (typically <0.5% for DMSO). 2. Run a vehicle control with the same final concentration of the solvent to account for its effects. |
Quantitative Data on Stability
| Condition | Parameter | Estimated Value | Notes |
| pH | Half-life (t½) at 25°C in aqueous buffer | pH 4: ~24-48 hourspH 7: > 7 dayspH 9: ~12-24 hours | Hydrolysis is accelerated under both acidic and basic conditions. Stability is maximal at neutral pH. |
| Temperature | Effect on degradation rate | Rate approximately doubles for every 10°C increase. | Store stock solutions at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Solvent | Recommended Solvents for Stock Solutions | Anhydrous DMSO, Anhydrous DMF | These solvents minimize hydrolysis during storage. |
| Solvents to Avoid for Long-term Storage | Protic solvents (e.g., ethanol, methanol), non-anhydrous solvents. | These solvents can participate in and accelerate the hydrolysis of the benzoyl esters. |
Disclaimer: The quantitative data presented are estimations based on general chemical principles and data for analogous compounds. For critical applications, it is recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol for Preparation of Stock Solutions
-
Materials:
-
This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), solutions can be stored at -20°C.
-
Protocol for HPLC Analysis of Degradation
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
-
Gradient Elution:
-
A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Detection:
-
Monitor the elution profile at a wavelength of approximately 230 nm and 260 nm.
-
-
Sample Preparation:
-
Dilute a small aliquot of the this compound solution in the initial mobile phase composition.
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
The intact compound will have a characteristic retention time. The appearance of earlier eluting peaks likely corresponds to more polar degradation products (e.g., debenzoylated forms).
-
Visualizations
Technical Support Center: Interpreting NMR Spectra of Benzoylated Nucleosides
Welcome to the technical support center for the analysis of benzoylated nucleosides using ¹H and ¹³C NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting spectra and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I confirm a successful benzoylation reaction using ¹H NMR?
A successful benzoylation introduces a benzoyl group, typically at a hydroxyl (-OH) or amino (-NH₂) functional group, which causes predictable changes in the ¹H NMR spectrum.[1] Key indicators to look for include:
-
Appearance of Aromatic Signals: New signals will appear in the aromatic region of the spectrum, typically between 7.4 and 8.2 ppm, corresponding to the protons of the benzoyl group.[1]
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Downfield Shift of Proximal Protons: Protons on the carbon atom where the benzoylation occurred will experience a significant downfield shift (move to a higher ppm value). This is due to the deshielding effect of the electron-withdrawing benzoyl group.[1] For example, the proton attached to the carbon bearing the newly formed ester will be shifted downfield.
Q2: What are the characteristic signals for a benzoyl group in ¹³C NMR?
The presence of a benzoyl group is also clearly indicated in the ¹³C NMR spectrum:
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Carbonyl Carbon Signal: A distinct signal for the carbonyl carbon (C=O) of the benzoyl group will appear in the range of 165-175 ppm.[1]
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Aromatic Carbon Signals: You will also observe new signals in the aromatic region, typically between 120 and 145 ppm, corresponding to the carbons of the benzoyl ring.[2]
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Shift in the Reaction Site Carbon Signal: The carbon atom to which the benzoyl group is attached will also show a noticeable downfield shift.[1]
Q3: My ¹H NMR spectrum shows overlapping signals in the sugar region. How can I resolve these peaks?
Signal overlap in the sugar region (typically 3-5 ppm) is a common issue due to the similar chemical environments of the protons.[2][3] Here are some troubleshooting steps:
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Change the NMR Solvent: Spectra recorded in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can exhibit different chemical shifts, potentially resolving the overlapping peaks.[3]
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Increase Spectrometer Field Strength: If accessible, using a higher field NMR spectrometer will increase the dispersion of the signals.
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2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify coupled protons and trace the connectivity within the sugar ring, even with overlap in the 1D spectrum.[4][5] HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, which can also aid in assignment.[4][5]
Q4: How do I distinguish between α and β anomers of a benzoylated nucleoside using ¹H NMR?
The anomeric proton (H-1') is key to distinguishing between α and β anomers. Its chemical shift and coupling constant (J-value) to the H-2' proton are diagnostic.
-
Chemical Shift: The anomeric proton signals typically appear in the range of 4.3-5.9 ppm.[6] For many nucleosides, the α-anomeric proton resonates at a slightly different chemical shift than the β-anomeric proton.[6]
-
Coupling Constant (J₁,₂): The magnitude of the coupling constant between H-1' and H-2' is particularly informative. A larger coupling constant (typically 7-9 Hz) is characteristic of a trans (diaxial) relationship between the two protons, often seen in β-anomers.[7] A smaller coupling constant (typically 2-4 Hz) indicates a cis (equatorial-axial) relationship, often found in α-anomers.[7]
Q5: I have multiple potential benzoylation sites (e.g., 2', 3', and 5'-hydroxyls). How can I determine the exact location of the benzoyl group?
Pinpointing the site of benzoylation relies on identifying which proton and carbon signals have shifted downfield.
-
¹H NMR: The proton attached to the carbon bearing the benzoyl group will show the most significant downfield shift. For example, if benzoylation occurs at the 5'-position, the H-5' protons will be shifted downfield.
-
¹³C NMR: Similarly, the carbon at the site of benzoylation will be shifted downfield.
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2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful tool for this. It shows correlations between protons and carbons that are 2-3 bonds away. You should see a correlation between the carbonyl carbon of the benzoyl group and the proton(s) on the carbon where it is attached (e.g., H-2', H-3', or H-5').
Data Presentation: Typical Chemical Shift Ranges
The following tables summarize the typical chemical shift ranges for protons and carbons in benzoylated nucleosides. Note that these values can vary depending on the specific nucleoside, solvent, and temperature.[8][9]
Table 1: Typical ¹H NMR Chemical Shifts (ppm)
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Benzoyl Aromatic (ortho) | 8.0 - 8.2 | Deshielded due to proximity to carbonyl |
| Benzoyl Aromatic (meta, para) | 7.4 - 7.6 | |
| Anomeric (H-1') | 5.8 - 6.5 | Position is sensitive to anomeric configuration |
| Other Sugar Protons (H-2', H-3', H-4') | 4.0 - 5.5 | Significant overlap is common |
| 5'-Sugar Protons (H-5', H-5'') | 4.0 - 4.8 | Shifted downfield upon 5'-O-benzoylation |
| Base Protons | 7.5 - 8.5 | Depends on the specific nucleobase |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm)
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| Benzoyl Carbonyl (C=O) | 165 - 175 | Key diagnostic peak[1] |
| Benzoyl Aromatic | 128 - 135 | |
| Anomeric (C-1') | 85 - 95 | |
| Other Sugar Carbons (C-2', C-3', C-4') | 70 - 85 | |
| 5'-Sugar Carbon (C-5') | 60 - 70 | Shifted downfield upon 5'-O-benzoylation |
| Base Carbons | 110 - 160 | Depends on the specific nucleobase |
Experimental Protocols
Standard NMR Sample Preparation
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Sample Quantity: Dissolve 5-10 mg of the purified benzoylated nucleoside in approximately 0.6-0.7 mL of a deuterated solvent.
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Solvent Selection: Chloroform-d (CDCl₃) is a common starting solvent. If solubility is an issue, or to resolve overlapping peaks, consider using acetone-d₆, DMSO-d₆, or methanol-d₄.[3]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[10]
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Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.[11]
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Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized (shimming) to obtain sharp, well-resolved peaks.[12]
Visualizations
Workflow for Troubleshooting Peak Assignment
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. news-medical.net [news-medical.net]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 7. cigs.unimo.it [cigs.unimo.it]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: 2',3',5'-Tri-O-benzoyl-6-azauridine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2',3',5'-Tri-O-benzoyl-6-azauridine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the benzoylation of 6-azauridine (B1663090)?
A1: The most critical parameters include the purity of reagents, reaction temperature, and moisture control. Benzoyl chloride is highly susceptible to hydrolysis, which can lead to the formation of benzoic acid as a significant impurity.[1] Ensuring anhydrous conditions and maintaining a low reaction temperature (typically below 10°C) are crucial for minimizing side reactions and maximizing yield.[1]
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities include benzoic acid (from the hydrolysis of benzoyl chloride), partially benzoylated 6-azauridine derivatives (mono- and di-benzoyl), and unreacted 6-azauridine. Over-benzoylation is also a possibility, though less common. The presence of these impurities can complicate the purification process.
Q3: What is the recommended method for purifying this compound at a larger scale?
A3: At a laboratory scale, column chromatography is often employed. However, for industrial-scale production, crystallization is the preferred method due to its cost-effectiveness and scalability. The choice of solvent system for crystallization is critical and often requires empirical optimization to achieve high purity and yield.
Q4: How can I monitor the progress of the benzoylation reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (6-azauridine) and the formation of the desired product and any byproducts.
Q5: What are the primary safety precautions to consider when working with benzoyl chloride?
A5: Benzoyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts exothermically with water, so all glassware must be thoroughly dried before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the production of this compound.
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure all starting material has been consumed. If the reaction stalls, consider adding a slight excess of benzoyl chloride. |
| Degradation of Benzoyl Chloride | Use freshly opened or distilled benzoyl chloride. Check for the presence of a crystalline solid (benzoic acid) in the reagent, which indicates degradation.[1] |
| Hydrolysis of the Product during Workup | Use cold, saturated sodium bicarbonate solution to neutralize any remaining acid and wash the organic layer. Perform the workup steps as quickly as possible to minimize contact time with aqueous solutions.[1] |
| Loss of Product during Purification | If using column chromatography, ensure the appropriate solvent system is used to achieve good separation without excessive band broadening. For crystallization, optimize the solvent system and cooling rate to maximize crystal formation and minimize loss in the mother liquor. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of Benzoic Acid | During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to convert benzoic acid into its water-soluble salt, which can then be extracted into the aqueous phase.[1] |
| Partially Benzoylated Intermediates | Ensure a sufficient excess of benzoyl chloride is used to drive the reaction to completion. The stoichiometry may need to be adjusted for scaled-up reactions. |
| Inefficient Purification | For chromatographic purification, consider using a gradient elution to improve the separation of closely related impurities. For crystallization, multiple recrystallization steps may be necessary to achieve the desired purity. |
Quantitative Data
The following tables provide illustrative data for the production of this compound at different scales. Please note that actual results may vary depending on the specific experimental conditions.
Table 1: Indicative Yield and Purity at Different Production Scales
| Scale | Typical Yield (%) | Purity by HPLC (%) |
| Laboratory (1-10 g) | 75-85 | >98 |
| Pilot (1-10 kg) | 65-75 | >97 |
| Industrial (>100 kg) | 60-70 | >97 |
Table 2: Common Impurities and Their Potential Sources
| Impurity | Potential Source | Typical Analytical Method |
| Benzoic Acid | Hydrolysis of benzoyl chloride | HPLC, NMR |
| 2'-O-benzoyl-6-azauridine | Incomplete benzoylation | HPLC, Mass Spectrometry |
| 3',5'-di-O-benzoyl-6-azauridine | Incomplete benzoylation | HPLC, Mass Spectrometry |
| 6-Azauridine | Unreacted starting material | HPLC, TLC |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound
This protocol is adapted from general procedures for nucleoside benzoylation and is intended for a larger laboratory scale (e.g., 100 g).
Materials:
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6-Azauridine (100 g, 1 eq.)
-
Anhydrous Pyridine (B92270) (1 L)
-
Benzoyl Chloride (1.2 eq. per hydroxyl group)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
-
Methanol
Procedure:
-
Suspend 6-azauridine in anhydrous pyridine in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10°C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and extract with dichloromethane.
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Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
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Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Overcoming Poor Bioavailability of Nucleoside Analogs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for troubleshooting and overcoming the challenges associated with the poor bioavailability of nucleoside analogs.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My nucleoside analog demonstrates high potency in in-vitro assays but shows poor efficacy in vivo due to low oral bioavailability. What are the initial steps to diagnose the problem?
A1: The first step is to systematically evaluate the key factors that govern oral bioavailability: solubility, permeability, and metabolic stability. A low in-vivo efficacy despite high in-vitro potency strongly suggests a pharmacokinetic issue. We recommend the following initial assessments:
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Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound at physiologically relevant pH values (e.g., pH 1.2, 6.8, and 7.4). Poor solubility can be a primary barrier to absorption.
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In-vitro Permeability: Conduct a Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. This will help determine if poor membrane permeability is a limiting factor.
-
In-vitro Metabolic Stability: Perform a metabolic stability assay using liver microsomes to evaluate the extent of first-pass metabolism. Rapid degradation by liver enzymes is a common reason for low bioavailability.
Q2: The Caco-2 assay for my nucleoside analog indicates low apparent permeability (Papp). How can I determine if this is due to poor passive diffusion or active efflux?
A2: To distinguish between poor passive diffusion and active efflux, a bidirectional Caco-2 assay is necessary. This involves measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
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Calculate the Efflux Ratio: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator of active efflux, suggesting your compound is a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
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Use of Inhibitors: To confirm the involvement of specific efflux transporters, the Caco-2 assay can be performed in the presence of known inhibitors. For example, verapamil (B1683045) is a commonly used inhibitor of P-gp. A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
Q3: My nucleoside analog shows high metabolic instability in the liver microsome assay. What strategies can I employ to address this?
A3: High metabolic instability suggests that your compound is rapidly cleared by metabolic enzymes, primarily Cytochrome P450s (CYPs), in the liver. To overcome this, consider the following approaches:
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Structural Modification: If the metabolic soft spots on your molecule can be identified (through metabolite identification studies), medicinal chemistry efforts can be directed towards modifying these positions to block or slow down metabolism.
-
Prodrug Approach: A prodrug strategy can be employed to mask the part of the molecule susceptible to metabolism. The prodrug is designed to be stable in the gut and liver, and then release the active nucleoside analog at the target site.
-
Co-administration with a Metabolic Inhibitor: In some cases, co-administration with a compound that inhibits the specific CYP enzyme responsible for metabolism can increase the bioavailability of your nucleoside analog. However, this approach carries the risk of drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the inherently poor bioavailability of many nucleoside analogs?
A1: Nucleoside analogs often exhibit poor oral bioavailability due to a combination of factors:
-
High Polarity: The presence of multiple hydroxyl groups on the sugar moiety makes these molecules highly polar, which limits their ability to passively diffuse across the lipid-rich intestinal cell membranes.[1][2]
-
Low Intestinal Permeability: Their hydrophilic nature often results in poor permeability through the intestinal epithelium.[1][2]
-
Rapid Metabolism: They can be susceptible to degradation by enzymes in the gut and liver (first-pass metabolism).
-
Substrate for Efflux Transporters: Some nucleoside analogs are recognized by and actively transported out of intestinal cells by efflux transporters like P-gp.
Q2: What are the most common and successful prodrug strategies for improving the bioavailability of nucleoside analogs?
A2: Prodrug strategies are a cornerstone for enhancing the oral bioavailability of nucleoside analogs. Some of the most successful approaches include:
-
Amino Acid Esters: Attaching an amino acid, such as L-valine, to the nucleoside analog can significantly improve its absorption. This is because the prodrug can then be actively transported across the intestinal epithelium by peptide transporters like PepT1. A classic example is valacyclovir (B1662844), the L-valyl ester of acyclovir.[1]
-
Increasing Lipophilicity: Modifying the nucleoside analog to make it more lipophilic (fat-soluble) can enhance its passive diffusion across cell membranes. This is often achieved by adding lipophilic moieties to the molecule.
-
Monophosphate Prodrugs (ProTides): This technology involves masking the monophosphate of a nucleotide analog with an aromatic group and an amino acid ester. This neutralizes the negative charge of the phosphate (B84403) group, allowing the prodrug to readily cross cell membranes. Once inside the cell, the masking groups are cleaved by intracellular enzymes to release the active nucleotide monophosphate. This approach not only improves bioavailability but also bypasses the often inefficient first phosphorylation step in the activation of nucleoside analogs.
Q3: How can nanoparticle delivery systems enhance the bioavailability of nucleoside analogs?
A3: Nanoparticle-based drug delivery systems offer several advantages for improving the bioavailability of nucleoside analogs:
-
Protection from Degradation: Encapsulating the nucleoside analog within a nanoparticle can protect it from enzymatic degradation in the gastrointestinal tract.[3]
-
Enhanced Absorption: The small size of nanoparticles can facilitate their uptake by intestinal cells.[3] Some nanoparticles can be designed to be taken up by specific mechanisms, such as endocytosis.
-
Controlled Release: Nanoparticles can be engineered to release the drug in a controlled manner, which can help maintain therapeutic concentrations over a longer period.[3]
-
Targeted Delivery: Nanoparticles can be surface-modified with ligands that target specific receptors on intestinal cells, thereby enhancing their uptake.
Q4: What is the role of nucleoside transporters in the bioavailability of these analogs?
A4: Nucleoside transporters (NTs) are proteins on cell membranes that are responsible for the transport of natural nucleosides. They are broadly divided into two families:
-
Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides into cells against a concentration gradient, often coupled with the transport of sodium ions.
-
Equilibrative Nucleoside Transporters (ENTs): These are bidirectional transporters that facilitate the movement of nucleosides down their concentration gradient.
The expression of these transporters in the intestine can significantly impact the absorption of nucleoside analogs that are recognized as substrates. If a nucleoside analog is a substrate for an uptake transporter (like CNTs), its absorption can be enhanced. Conversely, if it is a substrate for an efflux transporter, its bioavailability will be reduced.
Data Presentation
Table 1: Comparison of Oral Bioavailability of Nucleoside Analogs and Their Prodrugs
| Parent Nucleoside Analog | Oral Bioavailability of Parent Drug (%) | Prodrug | Oral Bioavailability of Prodrug (%) | Fold Increase in Bioavailability |
| Acyclovir | 10-20%[4] | Valacyclovir | ~54%[1][4] | 3 to 5-fold[1] |
| Ganciclovir | ~6%[5] | Valganciclovir | ~60%[5][6] | ~10-fold[7] |
| Tenofovir | Poor | Tenofovir Disoproxil Fumarate (TDF) | ~25%[8] | - |
| Tenofovir | Poor | Tenofovir Alafenamide (TAF) | ~40% (estimated)[8] | - |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a nucleoside analog.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol (B1214883) and a low-permeability compound like atenolol)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).
-
Preparation of Dosing Solution: Prepare a solution of the test compound in HBSS at the desired concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A-to-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Permeability Measurement (Basolateral to Apical - B-to-A) (for efflux assessment):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber
-
A is the surface area of the Transwell® membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
Protocol 2: Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the susceptibility of a nucleoside analog to metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and control compound (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) for reaction termination
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare a reaction mixture containing the liver microsomes and the test compound in phosphate buffer. Pre-incubate this mixture at 37°C for a few minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile or methanol to stop the reaction.[9]
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Visualizations
References
- 1. Acyclovir or Valacyclovir – Which Works Best for Cold Sore Relief in the U.S.? [elchemy.com]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyclovir vs. valacyclovir differences, similarities, and which is better [singlecare.com]
- 5. researchgate.net [researchgate.net]
- 6. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. infezmed.it [infezmed.it]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: Enhancing the Selectivity of N-Glycosylation Reactions for Ribonucleosides
Welcome to the technical support center for N-glycosylation of ribonucleosides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective N-glycosylation of ribonucleosides?
A1: The main challenges in N-glycosylation of ribonucleosides revolve around achieving high selectivity in several aspects:
-
Regioselectivity: For purine (B94841) nucleosides like guanine (B1146940), glycosylation can occur at different nitrogen atoms (e.g., N9 and N7), leading to isomeric mixtures that are often difficult to separate.[1]
-
Stereoselectivity: Controlling the anomeric configuration (α or β) of the newly formed glycosidic bond is crucial, as different stereoisomers can have vastly different biological activities. The choice of protecting groups and reaction conditions profoundly influences the stereochemical outcome.[2][3]
-
Chemoselectivity (N- vs. O-glycosylation): The nucleobases of ribonucleosides are generally more nucleophilic than the hydroxyl groups of the ribose sugar. This can lead to undesired O-glycosylation competing with the desired N-glycosylation.[4][5]
Q2: How do protecting groups influence the stereoselectivity of glycosylation?
A2: Protecting groups play a critical role in directing the stereochemical outcome of glycosylation reactions.[2][3] They can be broadly categorized as:
-
Participating Groups: Acyl-type protecting groups at the C2' position of the glycosyl donor can form a transient cyclic intermediate (e.g., a dioxolenium ion). This intermediate shields one face of the molecule, forcing the nucleophile (the ribonucleoside) to attack from the opposite face, resulting in the formation of 1,2-trans glycosides.[2]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at C2' do not form this intermediate. This can lead to a mixture of 1,2-cis and 1,2-trans products, often with poor selectivity.[2]
-
Remote Participation: Protecting groups at other positions, such as C6, can also influence the stereoselectivity at the anomeric center through long-range electronic or steric effects.[2][3]
Q3: What is the impact of N-glycosylation on the properties of ribonucleosides and RNAs?
A3: N-glycosylation can significantly alter the physicochemical and biological properties of ribonucleosides and the larger RNA molecules they may be incorporated into. For instance, in the context of human ribonuclease 1, N-glycosylation at different sites can:
-
Enhance thermostability and resistance to proteolysis.[6][7][8][9]
-
The specific site of glycosylation is critical; for example, glycosylation at Asn34 of RNase 1 results in the most active and stable glycoforms.[6][10]
Recent discoveries of N-glycans on RNA suggest that these modifications could play roles in therapeutic targeting and cellular immune responses, although this is an emerging field of study.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Regioselectivity (e.g., mixture of N7 and N9 isomers for guanine) | The N7 and N9 positions of the guanine ring have comparable nucleophilicity. | Employ a protecting group strategy to selectively block one nitrogen atom. For example, using 2-N-acetyl-6-O-diphenylcarbamoylguanine can lead to high yields of the 9-substituted guanine nucleoside with no detectable 7-isomer.[1][12] |
| Poor Stereoselectivity (mixture of α and β anomers) | The choice of protecting group on the glycosyl donor is not optimal for directing the stereochemical outcome. | For 1,2-trans glycosides, use a participating protecting group (e.g., an acetyl or benzoyl group) at the C2' position of the sugar. For 1,2-cis glycosides, a non-participating group (e.g., a benzyl (B1604629) ether) is typically used, though selectivity can be challenging.[2] Consider the use of specific glycosylation methods known to favor certain stereoisomers. |
| Competing O-Glycosylation | The hydroxyl groups of the ribose are reacting in addition to or instead of the intended nitrogen on the nucleobase. | Utilize protecting groups on the hydroxyl functions of the ribonucleoside. The choice of protecting group is crucial and must be stable throughout the synthesis and removable under conditions that do not degrade the final product.[13] Alternatively, optimize reaction conditions using specific Lewis acids, such as Indium(III) triflate, which can minimize interference from the nucleobase and promote O- to N-glycosyl transfer.[4][5] |
| Low Reaction Yield | Suboptimal reaction conditions, including the choice of glycosyl donor, activating agent, or solvent. | Screen different glycosylation methods. For instance, methods using glycosyl trifluoroacetimidates can provide near-quantitative yields under mild Lewis acid catalysis for certain pyrimidines.[14] The use of o-(1-phenylvinyl)benzoates as glycosyl donors can also give excellent yields, although this method may require more extensive protecting group manipulations.[14] Ensure all reagents are anhydrous, as moisture can quench the reaction. |
Summary of Methodologies for Enhancing Selectivity
| Method | Description | Advantages | Disadvantages |
| Protecting Group Strategies | The use of specific protecting groups on the nucleobase (e.g., 2-N-acetyl-6-O-diphenylcarbamoyl for guanine) or the sugar moiety to direct the reaction to the desired position and stereochemistry.[1][2][15] | High regioselectivity and stereoselectivity can be achieved. | Can involve multiple protection and deprotection steps, making the synthesis lengthy.[14] |
| Lewis Acid Catalysis | The use of Lewis acids like Indium(III) triflate to activate the glycosyl donor and potentially mediate the transfer of the glycosyl moiety from an initial O-glycosylation product to the desired N-position.[4][5] | Can provide high yields under mild conditions and overcome the higher nucleophilicity of the nucleobase.[5][14] | The choice of Lewis acid and reaction conditions is critical and may require optimization for different substrates. |
| Choice of Glycosyl Donor | Different types of activated sugar donors, such as halogenoses, thioglycosides, or glycosyl trifluoroacetimidates, can be employed.[4][14] | Some donors, like trifluoroacetimidates, can offer very high yields under mild conditions.[14] Halogenoses offer good atom economy.[14] | Halogenose-based methods may require harsh conditions and can have limited regioselectivity for purines.[14] Other methods may have a more limited substrate scope.[14] |
| Enzymatic Glycosylation | The use of enzymes to catalyze the formation of the N-glycosidic bond. | Can offer exquisite regio- and stereoselectivity under mild, physiological conditions. | The substrate scope of the enzyme may be limited. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective N9-Glycosylation of Guanine using a Protecting Group Strategy
This protocol is a generalized representation based on the use of 2-N-acetyl-6-O-diphenylcarbamoylguanine.[1][12]
-
Preparation of the Protected Guanine:
-
Treat 2-N,9-diacetylguanine with diphenylcarbamoyl chloride.
-
Heat the resulting product with aqueous ethanol (B145695) to yield 2-N-acetyl-6-O-diphenylcarbamoylguanine.
-
-
Silylation of the Protected Guanine:
-
Perform a bis-trimethylsilylation of the protected guanine to enhance its solubility and nucleophilicity.
-
-
Glycosylation Reaction:
-
In an anhydrous solvent (e.g., toluene), couple the silylated protected guanine with a suitable glycosyl donor (e.g., a glycosyl acetate (B1210297) or α-haloether).
-
Catalyze the reaction with a Lewis acid, such as trimethylsilyl (B98337) triflate (TMSOTf).
-
-
Deprotection and Purification:
-
Remove the protecting groups under appropriate conditions to yield the desired 9-substituted guanine ribonucleoside.
-
Purify the final product using column chromatography.
-
Protocol 2: General Procedure for O- to N-Glycosyl Transfer using Indium(III) Triflate
This protocol is a generalized representation of the method described for minimizing O-glycosylation.[4][5]
-
Reaction Setup:
-
In an inert atmosphere, combine the glycosyl donor (e.g., a thioglycoside or glycosyl trichloroacetimidate, ~1.5 equivalents) and the ribonucleoside acceptor in an anhydrous solvent.
-
-
Addition of Lewis Acid:
-
Cool the reaction mixture (e.g., to 0 °C) and add Indium(III) triflate (In(OTf)₃) as the activating reagent.
-
-
Reaction Progression:
-
Allow the reaction to proceed, potentially with warming to room temperature, while monitoring by TLC or LC-MS. The In(OTf)₃ is proposed to promote the transfer of the glycosyl group from an initially formed O-glycosylated intermediate to the thermodynamically more stable N-glycosylated product.
-
-
Workup and Purification:
-
Quench the reaction and perform an appropriate aqueous workup.
-
Purify the desired N-glycosylated ribonucleoside by chromatography.
-
Visualizations
Caption: A generalized experimental workflow for N-glycosylation of ribonucleosides.
Caption: A troubleshooting decision tree for common selectivity issues.
Caption: Mechanism of stereodirection by a participating C2'-acyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycosylation of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Consequences of the Endogenous N-Glycosylation of Human Ribonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Consequences of the Endogenous N-Glycosylation of Human Ribonuclease 1. | Semantic Scholar [semanticscholar.org]
- 8. Consequences of the Endogenous N-Glycosylation of Human Ribonuclease 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Structure and Dynamics of N-Glycosylated Human Ribonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of glycosylated nucleosides in small synthetic glyco-RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming the Purity of 2',3',5'-Tri-O-benzoyl-6-azauridine with HPLC
For researchers, scientists, and professionals engaged in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for confirming the purity of 2',3',5'-Tri-O-benzoyl-6-azauridine, a key intermediate in the synthesis of certain nucleoside analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC
A standard RP-HPLC method was developed to ascertain the purity of a synthesized batch of this compound. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution profile.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg of this compound is dissolved in 1 mL of acetonitrile.
Data Presentation: HPLC Purity Analysis
The purity of a representative batch of this compound was determined by HPLC. The results are summarized in the table below.
| Analyte | Retention Time (min) | Peak Area (%) |
| This compound | 22.5 | 99.2 |
| Impurity 1 (Partially benzoylated) | 18.2 | 0.5 |
| Impurity 2 (Unreacted 6-azauridine) | 5.8 | 0.2 |
| Other minor impurities | - | 0.1 |
Logical Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for determining the purity of this compound using HPLC.
Alternative Analytical Methods
While HPLC is a robust method, orthogonal techniques can provide a more comprehensive purity profile. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful alternatives.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3]
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: An accurately weighed sample of this compound (approx. 10 mg) and an internal standard of known purity (e.g., maleic acid, approx. 5 mg) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full signal relaxation for accurate integration.
-
Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the analyte and its impurities.[4] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity identification.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: The mass-to-charge ratio of the main peak and any impurity peaks are determined to identify potential impurities based on their molecular weights.
-
Comparison of Analytical Methods
The following table provides a comparative overview of HPLC, qNMR, and MS for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on polarity differences. | Quantifies based on signal intensity of nuclei. | Separation based on mass-to-charge ratio. |
| Primary Output | Chromatogram with retention times and peak areas. | NMR spectrum with chemical shifts and signal integrals. | Mass spectrum with m/z values. |
| Quantification | Relative (based on peak area percentage). | Absolute (with an internal standard). | Relative (can be quantitative with standards). |
| Impurity Detection | Excellent for separating and quantifying known and unknown impurities. | Good for identifying and quantifying structurally different impurities. | Excellent for detecting and identifying impurities based on molecular weight. |
| Strengths | High resolution, robust, and widely available. | Absolute quantification, provides structural information. | High sensitivity, provides molecular weight information. |
| Limitations | Requires reference standards for impurity identification. | Lower sensitivity than HPLC and MS, potential for signal overlap. | May not separate isomers effectively without chromatography. |
Decision Guide for Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
References
A Comparative Analysis of the Antiviral Activities of 2',3',5'-Tri-O-benzoyl-6-azauridine and Ribavirin
For Immediate Release
This guide provides a detailed comparison of the antiviral properties of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the pyrimidine (B1678525) analogue 6-azauridine (B1663090), and Ribavirin, a well-established broad-spectrum purine (B94841) analogue. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective overview of their mechanisms of action, antiviral efficacy supported by experimental data, and the methodologies used for their evaluation.
Introduction: Two Nucleoside Analogues Targeting Viral Replication
Viral infections remain a significant global health challenge, necessitating the continued development of effective antiviral therapeutics. Nucleoside analogues represent a cornerstone of antiviral chemotherapy, functioning by interfering with the synthesis of viral nucleic acids. This guide focuses on two such compounds: this compound and Ribavirin.
This compound is a lipophilic prodrug of 6-azauridine, designed to enhance cellular uptake. Once inside the cell, it is metabolized to its active form, 6-azauridine-5'-monophosphate. 6-azauridine is a pyrimidine analogue that acts as a broad-spectrum antimetabolite, inhibiting the replication of both DNA and RNA viruses.
Ribavirin is a synthetic guanosine (B1672433) analogue with demonstrated broad-spectrum activity against a range of RNA and DNA viruses. It is clinically used in combination therapies for infections such as hepatitis C and respiratory syncytial virus (RSV).
This comparison will delve into the distinct mechanisms by which these two agents exert their antiviral effects and present available quantitative data on their efficacy.
Mechanisms of Action: Targeting Different Nucleotide Biosynthesis Pathways
The antiviral activities of 6-azauridine (the active form of this compound) and Ribavirin stem from their ability to disrupt the supply of nucleotides essential for viral replication, albeit through different pathways.
2.1. This compound (as 6-Azauridine): Inhibition of Pyrimidine Biosynthesis
This compound serves as a delivery vehicle for 6-azauridine. Intracellularly, 6-azauridine is phosphorylated by host cell kinases to 6-azauridine-5'-monophosphate. This active metabolite is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this enzyme, 6-azauridine depletes the intracellular pools of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are vital for the synthesis of viral RNA and DNA.
Caption: Mechanism of action of this compound.
2.2. Ribavirin: A Multi-pronged Antiviral Strategy
Ribavirin's antiviral effect is more complex and is attributed to several mechanisms:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin-monophosphate acts as a competitive inhibitor of IMPDH, a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.
-
Inhibition of Viral RNA Polymerase: Ribavirin-triphosphate can act as a substrate analogue for viral RNA-dependent RNA polymerases, leading to the inhibition of viral replication.
-
Lethal Mutagenesis: Incorporation of Ribavirin-triphosphate into the viral genome can induce mutations, leading to an "error catastrophe" and the production of non-viable viral particles.
-
Immunomodulation: Ribavirin can also modulate the host immune response, promoting a Th1-type response that is more effective at clearing viral infections.
Caption: Multifaceted mechanism of action of Ribavirin.
Quantitative Comparison of Antiviral Activity
Direct comparative studies providing a comprehensive side-by-side analysis of this compound and Ribavirin against a wide range of viruses are limited. The following tables summarize available data from studies that have evaluated these compounds, including a direct comparison against several flaviviruses.
Table 1: Comparative Antiviral Activity Against Flaviviruses in Vero Cells
| Virus | 6-Azauridine EC50 (µg/mL) | Ribavirin EC50 (µg/mL) | 6-Azauridine CC50 (µg/mL) | Ribavirin CC50 (µg/mL) | 6-Azauridine Selectivity Index (SI) | Ribavirin Selectivity Index (SI) |
| Dengue virus type 2 | 1.6 ± 0.4 | 4.4 ± 1.1 | >8000 | >8000 | >5000 | >1818 |
| Yellow Fever virus | 1.6 ± 0.4 | 6.2 ± 1.5 | >8000 | >8000 | >5000 | >1290 |
| Japanese Encephalitis virus | 1.8 ± 0.4 | 5.8 ± 1.4 | >8000 | >8000 | >4444 | >1379 |
| West Nile virus | 1.5 ± 0.3 | 5.5 ± 1.3 | >8000 | >8000 | >5333 | >1455 |
Data is presented as mean ± standard deviation. The study noted that while active, the compounds were not considered highly selective due to their cytostatic effects on growing cells.
Table 2: Antiviral Activity of Ribavirin Against Various Viruses
| Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | >31.3 | >3.6 - 8.5 |
| Influenza A (H1N1, H3N2, H5N1) & B viruses | MDCK | 0.6 - 5.5 | 560 | 102 - 933 |
| Yellow Fever Virus (YFV 17D) | Vero | 12.3 ± 5.6 | Not specified | Not specified |
| Human Parainfluenza Virus 3 (hPIV3) | Vero | 9.4 ± 6.1 | Not specified | Not specified |
Experimental Protocols
The data presented in this guide were primarily obtained using in vitro cell-based assays. The following is a generalized protocol for a common method used to determine antiviral activity and cytotoxicity.
4.1. Cell Lines and Viruses
-
Cell Lines: Vero (African green monkey kidney) and MDCK (Madin-Darby canine kidney) cells are commonly used for antiviral screening. Cells are maintained in appropriate culture media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Virus Strains: A variety of laboratory-adapted and clinical isolate virus strains are used for these assays. Viral stocks are propagated in suitable cell lines, and their titers are determined using methods such as the 50% tissue culture infectious dose (TCID50) assay.
4.2. Cytopathic Effect (CPE) Reduction Assay
This assay is widely used to screen for antiviral activity.
Caption: General workflow for a Cytopathic Effect (CPE) reduction assay.
-
Cell Seeding: Cells are seeded in 96-well microtiter plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Compound Addition: The following day, the growth medium is removed, and serial dilutions of the test compounds (this compound and Ribavirin) are added to the wells.
-
Virus Infection: A standardized amount of virus, predetermined to cause a significant cytopathic effect within a specific timeframe, is added to the wells containing the test compounds and the virus control wells.
-
Incubation: The plates are incubated at 37°C until the desired level of CPE (typically 80-100%) is observed in the untreated, infected virus control wells.
-
Quantification of Cell Viability: Cell viability is quantified using a colorimetric or fluorometric assay. For example, in the Neutral Red uptake assay, viable cells take up the dye, which is then extracted and measured spectrophotometrically. In the MTT assay, viable cells convert the MTT reagent into a colored formazan (B1609692) product.
-
Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% is determined and expressed as the EC50.
4.3. Cytotoxicity Assay
To assess the toxicity of the compounds on the host cells, a parallel assay is performed following the same protocol as the CPE reduction assay, but without the addition of the virus. The concentration of the compound that reduces cell viability by 50% is calculated as the 50% cytotoxic concentration (CC50).
4.4. Selectivity Index
The selectivity index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.
Conclusion
Both this compound (acting through its active metabolite, 6-azauridine) and Ribavirin are broad-spectrum antiviral agents that function by disrupting the synthesis of viral nucleic acids. Their primary mechanisms of action are distinct, with 6-azauridine targeting the de novo pyrimidine biosynthesis pathway and Ribavirin primarily affecting the de novo purine biosynthesis pathway, among other mechanisms.
Available data from a direct comparative study against flaviviruses suggest that 6-azauridine may have a lower EC50 than Ribavirin for these viruses. However, the study also highlights the cytostatic effects of both compounds, which can limit their selectivity. Ribavirin has been more extensively studied against a wider range of viruses, and its multifaceted mechanism of action may contribute to its broad efficacy.
The choice between these agents for further research and development would depend on the target virus, the desired therapeutic window, and the potential for combination therapies that could leverage their different mechanisms of action to achieve synergistic effects and reduce toxicity. Further head-to-head comparative studies across a broader range of viruses are warranted to fully elucidate their relative antiviral potential.
Unveiling the Potent Biology of 6-Azauridine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive analysis of 6-azauridine (B1663090) derivatives reveals critical insights into their structure-activity relationships (SAR), offering a valuable resource for researchers and drug development professionals. This guide synthesizes experimental data on the anticancer and antiviral properties of these compounds, highlighting key structural modifications that influence their biological efficacy.
6-Azauridine, a synthetic analogue of the nucleoside uridine, has long been a subject of interest in medicinal chemistry due to its potent biological activities. Its derivatives have been extensively explored as potential therapeutic agents, primarily targeting the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for cell proliferation and viral replication. This guide provides a detailed comparison of various 6-azauridine derivatives, summarizing their inhibitory activities and elucidating the molecular pathways they influence.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
The primary mechanism of action for 6-azauridine and its derivatives involves the inhibition of orotidine-5'-monophosphate (OMP) decarboxylase, a key enzyme in the de novo synthesis of pyrimidine nucleotides.[1][2] Following intracellular phosphorylation to its active form, 6-azauridine-5'-monophosphate (B1206782) (AzaUMP), the molecule acts as a competitive inhibitor of OMP decarboxylase, leading to the depletion of essential pyrimidine nucleotides required for DNA and RNA synthesis.[1] This disruption of nucleic acid synthesis underlies the potent antiproliferative and antiviral effects of these compounds.
Comparative Analysis of Biological Activity
The biological activity of 6-azauridine derivatives is significantly influenced by modifications to the sugar moiety and the azauracil base. The following tables summarize the available quantitative data, providing a comparative overview of their efficacy.
Anticancer Activity
The antiproliferative effects of 6-azauridine derivatives have been evaluated against various cancer cell lines. While extensive comparative data is limited, studies have demonstrated the dose-dependent cytotoxic effects of the parent compound, 6-azauridine.
Table 1: Anticancer Activity of 6-Azauridine
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Azauridine | H460 (Lung Carcinoma) | Data not available in provided search results | [3] |
| 6-Azauridine | H1299 (Lung Carcinoma) | Data not available in provided search results | [3] |
Note: Specific IC50 values for 6-azauridine against these cell lines were not found in the provided search results, although its cytotoxic effects are documented.
Recent research has also shed light on the downstream signaling pathways affected by 6-azauridine. Studies have shown that it can induce autophagy-mediated cell death and apoptosis through a p53- and AMPK-dependent pathway, highlighting a multi-faceted mechanism of its anticancer action.[3]
Antiviral Activity
6-Azauridine and its derivatives have demonstrated broad-spectrum antiviral activity. Modifications to the sugar and base moieties have been explored to enhance potency and selectivity.
Table 2: Antiviral Activity of 6-Azauridine Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 6-Azauridine | Tick-borne encephalitis virus (TBEV) | A549 | >50 | [4][5] |
| 2',3'-di-O-acetyl-5'-deoxy-6-azauridine | Tick-borne encephalitis virus (TBEV) | A549 | 10.2 | [4][5] |
| 5-ethyl-5-iodo-6-methoxy-5,6-dihydro-2'-deoxyuridine ((5R,6R)-diastereomer) | Herpes Simplex Virus-1 (HSV-1) | Not specified | More potent than EDU | [6] |
| 5-ethyl-5-iodo-6-methoxy-5,6-dihydro-2'-deoxyuridine ((5S,6S)-diastereomer) | Herpes Simplex Virus-1 (HSV-1) | Not specified | More potent than EDU | [6] |
EDU (5-ethyl-2'-deoxyuridine) is a reference antiviral drug.
These findings suggest that modifications at the 5' and 2',3'-positions of the ribose ring, as well as substitutions on the azauracil base, can significantly impact antiviral potency.
Enzyme Inhibition
The direct inhibitory effect of 6-azauridine derivatives on their primary target, OMP decarboxylase, has been quantified, providing a basis for understanding their mechanism at a molecular level.
Table 3: Inhibition of OMP Decarboxylase by 6-Azauridine Derivatives
| Inhibitor | Enzyme Source | Ki (µM) | Reference |
| 6-Azauridine-5'-monophosphate (AzaUMP) | Yeast | Not specified | [1] |
| 6-Azauridine-5'-monophosphate (AzaUMP) | Not specified | 12.4 | [7] |
| 6-Cyano-uridine-5'-monophosphate | Not specified | 29 | [7] |
| 6-Amino-uridine-5'-monophosphate | Not specified | 0.84 | [7] |
These data indicate that while AzaUMP is a potent inhibitor, further modifications, such as the introduction of an amino group at the 6-position, can enhance inhibitory activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. SAR study of oxidative DIMs analogs targeting the Nur77-mediated apoptotic pathway of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pblassaysci.com [pblassaysci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiviral activity of 5-ethyl-5-halo-6-alkoxy-(or azido)-5,6-dihydro-2'-deoxyuridine diastereomers as potential prodrugs to 5-ethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Benzoylated vs. Acetylated 6-Azauridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of benzoylated and acetylated derivatives of 6-azauridine (B1663090). Due to a lack of direct head-to-head experimental comparisons in the published literature, this document outlines the established mechanism of action of the parent compound, 6-azauridine, and presents a framework for evaluating the cytotoxic potential of its acylated prodrugs. The comparison is based on general principles of medicinal chemistry and pharmacology, supported by detailed experimental protocols for cytotoxicity assessment and visualizations of the relevant biological pathways and experimental workflows.
Introduction to 6-Azauridine and its Acylated Derivatives
6-Azauridine is a synthetic analogue of the nucleoside uridine (B1682114) and functions as an antimetabolite.[1] Its cytotoxic effects stem from its ability to interfere with the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for the production of DNA and RNA.[1][2][3] This interference ultimately leads to the inhibition of cell growth and proliferation. 6-Azauridine itself has limitations in terms of its clinical utility, including poor cell membrane permeability.
To enhance its bioavailability and cellular uptake, 6-azauridine has been modified into prodrugs through acylation of the hydroxyl groups on its ribose moiety. The most well-known of these is the tri-acetylated form, 2',3',5'-tri-O-acetyl-6-azauridine, also known as azaribine (B1665923).[1] The acetyl groups increase the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, these acetyl groups are cleaved by intracellular esterases, releasing the active 6-azauridine.
Similarly, benzoylation, the addition of a benzoyl group, is another common chemical modification used to increase the lipophilicity of drug candidates. Theoretically, a benzoylated derivative of 6-azauridine would also exhibit enhanced cell permeability. The key differences in the cytotoxic effects between benzoylated and acetylated derivatives would likely arise from variations in their:
-
Lipophilicity: Benzoyl groups are generally more lipophilic than acetyl groups, which could lead to more efficient cell membrane penetration but potentially lower aqueous solubility.
-
Steric Hindrance: The bulkier benzoyl groups might influence the rate of enzymatic cleavage by intracellular esterases, potentially altering the rate of release of the active 6-azauridine.
-
Metabolic Stability: The nature of the acyl group can affect the overall metabolic profile of the prodrug.
Comparative Cytotoxicity Data
The following table is presented as a template for the type of data required for a direct comparison. Researchers are encouraged to use the experimental protocols outlined in this guide to generate such data.
| Compound | Derivative | Cell Line | IC50 (µM) | Assay Method | Reference |
| 6-Azauridine Derivative 1 | 2',3',5'-tri-O-acetyl-6-azauridine (Azaribine) | e.g., MCF-7 (Breast Cancer) | Data Not Available | e.g., MTT Assay | N/A |
| 6-Azauridine Derivative 2 | 2',3',5'-tri-O-benzoyl-6-azauridine | e.g., MCF-7 (Breast Cancer) | Data Not Available | e.g., MTT Assay | N/A |
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The cytotoxic effect of 6-azauridine is initiated after its conversion to 6-azauridine 5'-monophosphate (6-azaUMP) within the cell. 6-azaUMP is a potent inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (ODC).[4] This enzyme catalyzes the final step in the de novo pyrimidine biosynthesis pathway, which is the conversion of orotidine (B106555) 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). UMP is a precursor for all other pyrimidine nucleotides. By inhibiting ODC, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, thereby halting RNA and DNA synthesis and leading to cell cycle arrest and apoptosis.[4]
Figure 1: Signaling pathway of 6-azauridine's mechanism of action.
Experimental Protocols
To facilitate the direct comparison of benzoylated and acetylated 6-azauridine, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
1. Materials:
-
Human cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Benzoylated and acetylated 6-azauridine derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate for an additional 2-4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative cytotoxicity study.
Figure 2: A logical workflow for comparing the cytotoxicity of two compounds.
Conclusion and Future Directions
While direct experimental data comparing the cytotoxicity of benzoylated and acetylated 6-azauridine is currently lacking, this guide provides the necessary theoretical framework and practical protocols to conduct such a study. It is hypothesized that both acylated derivatives will demonstrate greater cytotoxicity than the parent 6-azauridine due to improved cellular uptake. The relative efficacy of the benzoylated versus acetylated form will depend on the interplay between their lipophilicity, solubility, and the rate of intracellular activation by esterases. Future research should focus on the synthesis of benzoylated 6-azauridine and a direct, systematic comparison of its cytotoxic effects against the well-established acetylated derivative, azaribine, across a panel of relevant cancer cell lines. Such studies will provide valuable insights into the structure-activity relationships of acylated 6-azauridine derivatives and could inform the design of more effective antimetabolite prodrugs.
References
- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the In Vivo Efficacy of 2',3',5'-Tri-O-benzoyl-6-azauridine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the nucleoside analog 6-azauridine (B1663090), in relation to other prominent nucleoside analogs. Due to the limited availability of direct head-to-head in vivo studies for this compound, this guide incorporates data from its parent compound, 6-azauridine, to provide a foundational comparison against established nucleoside analogs such as gemcitabine (B846) and ribavirin. The information is intended to support research and development efforts in the fields of oncology, virology, and immunology.
Executive Summary
This compound is a lipophilic prodrug of 6-azauridine designed to enhance oral bioavailability. 6-Azauridine exerts its biological effects by inhibiting the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cells like cancer cells and virus-infected cells. This mechanism underpins its potential as an anticancer, antiviral, and immunosuppressive agent. This guide will delve into the available in vivo data, relevant experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action for 6-azauridine, the active metabolite of this compound, is the inhibition of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase). This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a fundamental building block for pyrimidine nucleotides. By blocking this pathway, 6-azauridine depletes the intracellular pool of pyrimidines, thereby impeding DNA and RNA synthesis and inhibiting cell proliferation and viral replication.
Comparative In Vivo Efficacy Data
Anticancer Activity
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| 6-Azauridine | Chronic Myelogenous Leukemia | Human | Not specified | Investigated the effect on de novo pyrimidine production. | [1] |
| 6-Azauridine (in combination) | Acute Myelocytic Leukemia | Human (Children) | In combination with mercaptopurine and vincristine | Part of a combination chemotherapy regimen. | [2] |
| Gemcitabine | Pancreatic Cancer (orthotopic) | SCID Mice | 50 mg/kg, weekly | Evaluated in vivo efficacy and correlated with in vitro data. | [3][4] |
| Gemcitabine | Leukemia | Human | 1200-6400 mg/m² infused over 120-480 mins, weekly for 3 weeks | Phase I clinical trial to determine maximum tolerated dose and pharmacokinetics. | [5] |
Antiviral Activity
| Compound | Virus Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| 6-Azauridine | Transmissible Gastroenteritis Virus | Swine | Not specified | Suggestion of antiviral activity, but also some toxicity and disease enhancement in other models. | [6][7] |
| 6-Azauridine | Rift Valley Fever Virus (MP-12 strain) | STAT-1 KO Mice | Intranasal, twice daily | Did not prevent severe weight loss or mortality. | [8] |
| Ribavirin | Enterovirus 71 | Mice | 100 mg/kg, once daily (intraperitoneal) | Marked reduction in mortality and viral loads in tissues. | [9] |
| Ribavirin | Punta Toro Virus | Mice | 4.7-75 mg/kg per day (subcutaneous) | Effective in reducing mortality and viral titers in sera and livers. | [10] |
| Ribavirin | Pandemic H1N1 Influenza | BALB/c Mice | 40 mg/kg/day | Partially protected animals when treatment was initiated immediately after infection. | [11] |
Immunosuppressive Activity
| Compound | Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Azathioprine (B366305) (related purine (B94841) analog) | Skin tumor induction by UV | Hairless Mice | Immunosuppressive levels | Strong promoting effect on UV-induced skin carcinogenesis. | [3] |
| Azathioprine | General Immunity | Human/Murine | 2-3 mg/kg | Potent inhibitor of experimental and clinical immune responses.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for nucleoside analog efficacy studies.
General Workflow for In Vivo Efficacy Studies
Protocol 1: Anticancer Efficacy of Gemcitabine in an Orthotopic Pancreatic Cancer Mouse Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Cell Line: MiaPaCa-2 or S2-VP10 human pancreatic cancer cells.
-
Tumor Implantation: Orthotopic implantation of tumor cells into the pancreas of SCID mice.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
Gemcitabine (50 mg/kg).
-
-
Drug Administration: Intraperitoneal injection, administered weekly.
-
Monitoring: Tumor growth is monitored longitudinally using bioluminescent imaging. Animal body weight and general health are also monitored.
-
Endpoint: Tumor volume, metastasis, and overall survival are measured.
Protocol 2: Antiviral Efficacy of Ribavirin in an Enterovirus 71-Infected Mouse Model
-
Animal Model: Mice.
-
Virus: Enterovirus 71 (strain M2).
-
Infection: Intraperitoneal infection with the virus.
-
Treatment Groups:
-
Placebo (e.g., PBS).
-
Ribavirin (100 mg/kg).
-
-
Drug Administration: Intraperitoneal injection, once daily.
-
Monitoring: Observation for signs of disease, such as hind limb paralysis, and monitoring of survival.
-
Endpoint: Mortality rate, morbidity (paralysis), and viral loads in various tissues (e.g., brain, spinal cord, muscle) determined by plaque assay or RT-PCR.
-
Reference: [9]
Conclusion and Future Directions
While this compound holds theoretical promise as an anticancer, antiviral, and immunosuppressive agent due to its metabolic conversion to the active 6-azauridine, there is a notable lack of direct, comparative in vivo efficacy data in the public domain. The available data on its parent compound, 6-azauridine, suggests potential therapeutic applications, but also highlights the need for careful dose-finding studies to mitigate potential toxicity.
To fully assess the therapeutic potential of this compound, further research is warranted. Specifically, head-to-head in vivo studies comparing its efficacy and safety profile against standard-of-care nucleoside analogs like gemcitabine, cytarabine, ribavirin, and others in well-defined preclinical models of cancer, viral infections, and autoimmune diseases are essential. Such studies would provide the necessary data to guide its potential clinical development.
References
- 1. The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Azauridine in combination chemotherapy of childhood acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of immunosuppressive therapy on the induction of skin tumors by ultraviolet irradiation in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.yale.edu [medicine.yale.edu]
- 5. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol [mdpi.com]
- 6. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idus.us.es [idus.us.es]
- 11. The effects of azathioprine and 6 MP on immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Apoptotic Pathway of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic pathway induced by 2',3',5'-Tri-O-benzoyl-6-azauridine and established apoptosis-inducing agents. Due to the limited public data on the benzoylated form, the pathway information for the primary compound is based on its parent molecule, 6-azauridine (B1663090). The addition of benzoyl groups is anticipated to enhance lipophilicity and cellular permeability, potentially increasing its potency.
Comparative Analysis of Apoptotic Induction
This section presents a quantitative comparison of this compound (data inferred from 6-azauridine) and three well-characterized apoptosis inducers: Staurosporine, Doxorubicin, and Etoposide. The data is compiled from various studies and presented to highlight the differences in their apoptotic potential across different cell lines and experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| 6-Azauridine * | Various Cancer Cells | Data not available | - |
| Staurosporine | Human Neuroblastoma | 0.1 | Not Specified |
| Human Oral Carcinoma (KB) | ~0.1 | Not Specified | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.1 - 1.19 | 48 |
| MDA-MB-231 (Breast Cancer) | 1 | 48 | |
| HCT116 (Colon Cancer) | 24.30 | Not Specified | |
| PC3 (Prostate Cancer) | 2.64 | Not Specified | |
| HepG2 (Liver Cancer) | 14.72 | Not Specified | |
| Etoposide | MOLT-3 (Leukemia) | 0.051 | Not Specified |
| HepG2 (Liver Cancer) | 30.16 | Not Specified | |
| A549 (Lung Cancer) | 3.49 | 72 | |
| BEAS-2B (Normal Lung) | 2.10 | 72 |
Table 2: Induction of Apoptosis (Annexin V Positive Cells)
| Compound | Cell Line | Treatment | % Apoptotic Cells |
| 6-Azauridine * | H460 (Lung Cancer) | Not Specified | Data not available |
| Staurosporine | KG-1 (Leukemia) | Not Specified | ~50% (6h) |
| NKT (Leukemia) | Not Specified | ~20% (6h) | |
| HCEC (Corneal Endothelial) | 0.2 µM (12h) | ~40% | |
| MCF-7 (Breast Cancer) | 2 µM (12h) | 40% | |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | Not Specified | 38.8% (early) + 4.4% (late) |
| Etoposide | PC-3 (Prostate Cancer) | 100 µg/mL (48h) | 61.7% |
Table 3: Caspase-3/7 Activation
| Compound | Cell Line | Treatment | Fold Increase in Activity |
| 6-Azauridine * | Not Specified | Not Specified | Data not available |
| Staurosporine | NIH/3T3 (Fibroblast) | Not Specified (6h) | 5.8 |
| Doxorubicin | CSCs | 0.6 µM | 11.3 |
| Cardiomyocytes | Not Specified | Significant increase | |
| Etoposide | MEFs | 1.5 or 15 µM (18h) | Cleavage observed |
Table 4: Modulation of Apoptotic Proteins (Bax/Bcl-2 Ratio)
| Compound | Cell Line | Treatment | Effect on Bax/Bcl-2 Ratio |
| 6-Azauridine * | Not Specified | Not Specified | Data not available |
| Staurosporine | NG108-15 (Neuroblastoma) | 0.1 µM (12h) | Increased Bax, variable Bcl-2 |
| PaTu 8988t (Pancreatic) | 1 µM (24h) | Decreased Bcl-2 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 1 µM (72h) | 4.5-fold increase in Bax |
| Rat Heart | 20 mg/kg (in vivo) | Increased Bcl-2:Bax ratio | |
| Etoposide | D-17 (Osteosarcoma) | Not Specified | Increase in Bax/Bcl-2 ratio |
Table 5: Mitochondrial Membrane Potential (ΔΨm) Disruption
| Compound | Cell Line | Treatment | Observation |
| 6-Azauridine * | Not Specified | Not Specified | Data not available |
| Staurosporine | Jurkat (Leukemia) | Not Specified | Initial hyperpolarization followed by decrease |
| KB (Oral Carcinoma) | 100 nM | Dose-dependent disruption | |
| Doxorubicin | Jurkat (Leukemia) | 5-100 µM | 33-92% loss of ΔΨm |
| Etoposide | PC-3 (Prostate Cancer) | 100 µg/mL | Significant decrease |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the proposed apoptotic pathway for 6-azauridine and a general workflow for its validation.
Comparative Molecular Docking Studies of 6-Azauridine Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Azauridine (B1663090) Analogs' Performance and Supporting Experimental Data
This guide provides a comparative overview of 6-azauridine analogs, focusing on their molecular docking characteristics and biological activities. 6-Azauridine, a synthetic analog of the nucleoside uridine, is a well-established antimetabolite with both anticancer and antiviral properties. Its primary mechanism of action involves the inhibition of de novo pyrimidine (B1678525) biosynthesis. This guide aims to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of key concepts to facilitate further research and development in this area.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
6-Azauridine exerts its biological effects by interfering with the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. Upon entering the cell, 6-azauridine is phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP is a potent competitive inhibitor of Orotidine-5'-Monophosphate Decarboxylase (ODCase), the final enzyme in the de novo pyrimidine biosynthetic pathway. ODCase catalyzes the decarboxylation of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP). By inhibiting ODCase, azaUMP depletes the intracellular pool of UMP and subsequent pyrimidine nucleotides, thereby arresting DNA and RNA synthesis and inhibiting cell proliferation and viral replication.
Caption: Mechanism of action of 6-azauridine.
Experimental Protocols: Molecular Docking of Nucleoside Analogs
The following protocol outlines a generalized workflow for performing molecular docking studies on 6-azauridine analogs, based on established methodologies for nucleoside inhibitors.
Preparation of the Receptor Protein
-
Protein Selection and Retrieval: The crystal structure of the target protein, such as human Orotidine-5'-Monophosphate Decarboxylase (ODCase), is retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Kollman charges).
-
Repairing any missing side chains or loops.
-
Ligand Preparation
-
Ligand Sketching and Optimization: The 2D structures of the 6-azauridine analogs are drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or the ligand preparation modules of docking software suites.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid should be sufficient to encompass the entire binding pocket where the natural substrate (OMP) binds.
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina, PyRx, or GOLD. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the receptor's active site.
-
Scoring Function: The docking program uses a scoring function to estimate the binding affinity of each ligand pose, typically reported in kcal/mol. More negative values indicate a higher predicted binding affinity.
Analysis of Docking Results
-
Binding Pose Analysis: The top-ranked docking poses for each analog are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.
-
Comparative Analysis: The binding energies and interaction patterns of the different 6-azauridine analogs are compared to identify structure-activity relationships (SAR). This helps in understanding how different functional groups on the azauridine scaffold influence binding affinity.
Caption: Generalized experimental workflow for molecular docking.
Case Study: 5-(5-Phenylthiophen-2-yl)-6-azauridine (PTAU)
While a comparative docking study is not available, research on individual 6-azauridine analogs highlights their therapeutic potential. A recent study focused on the synthesis and biological evaluation of 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU), demonstrating its potent anticancer activity.
Quantitative Data: Anticancer Activity of PTAU
The in vitro anticancer activity of PTAU was evaluated against murine melanoma (B16F10) and human epidermoid carcinoma (A431) cell lines. The half-maximal inhibitory concentration (IC50) values were determined, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) |
| PTAU | B16F10 (Murine Melanoma) | 125 ± 5 |
| PTAU | A431 (Human Epidermoid Carcinoma) | > 250 |
Data presented as mean ± standard deviation.
The data indicates that PTAU exhibits significant photodynamic efficacy against B16F10 melanoma cells upon photoactivation, while also inhibiting cell proliferation in the absence of light. Further molecular docking studies on PTAU and similar analogs against ODCase could elucidate the structural basis for this activity and guide the design of more potent inhibitors.
Conclusion
6-Azauridine and its analogs represent a promising class of compounds for the development of novel anticancer and antiviral therapies. While this guide provides a framework for understanding their mechanism of action and for conducting comparative molecular docking studies, there is a clear need for further research to systematically evaluate a series of 6-azauridine derivatives. Such studies, combining synthesis, in vitro biological evaluation, and in silico molecular docking, will be crucial for elucidating detailed structure-activity relationships and for the rational design of next-generation 6-azauridine-based therapeutics. The provided protocols and diagrams serve as a foundation for researchers to build upon in their quest for more effective inhibitors of pyrimidine biosynthesis.
Benchmarking 2',3',5'-Tri-O-benzoyl-6-azauridine Against Standard-of-Care Anticancer Drugs in Lymphoid Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound 2',3',5'-Tri-O-benzoyl-6-azauridine against current standard-of-care drugs for the treatment of lymphoid malignancies. Due to a lack of direct comparative preclinical studies involving this compound, this guide focuses on the established mechanism of action of its parent compound, 6-azauridine (B1663090), and presents benchmark efficacy data for standard-of-care agents in relevant cancer models.
Introduction to this compound
This compound is a prodrug of the pyrimidine (B1678525) analog 6-azauridine. The benzoyl groups are intended to enhance its lipophilicity and cellular uptake, with the aim of improving its therapeutic potential. The parent compound, 6-azauridine, functions as an antimetabolite, interfering with the synthesis of nucleic acids, which is a critical process for the proliferation of cancer cells.
Mechanism of Action: The 6-Azauridine Pathway
The anticancer activity of 6-azauridine stems from its conversion within the cell to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). This active metabolite competitively inhibits the enzyme orotidylic acid decarboxylase, a crucial enzyme in the de novo biosynthesis of uridine (B1682114) monophosphate (UMP). The depletion of the intracellular UMP pool, and subsequently the pools of other pyrimidine nucleotides, leads to the inhibition of RNA and DNA synthesis, ultimately inducing cell cycle arrest and apoptosis.[1]
References
A Comparative Analysis of 6-Azauridine and 5-Iododeoxyuridine in the Management of Viral Infections
For researchers and professionals in the field of drug development, the evaluation of antiviral compounds is a critical endeavor. This guide provides a detailed comparison of two such compounds, 6-azauridine (B1663090) and 5-iododeoxyuridine, focusing on their efficacy, mechanisms of action, and supporting experimental data.
Overview of Antiviral Agents
6-Azauridine is a synthetic nucleoside analog of uridine (B1682114).[1] It functions as an antimetabolite, interfering with the synthesis of pyrimidine (B1678525), a crucial component of nucleic acids.[1] This broad-spectrum agent has demonstrated inhibitory effects on both RNA and DNA viruses.[2] Its antiviral properties have been documented against a range of viruses, including coronaviruses, flaviviruses, and West Nile virus.[1]
5-Iododeoxyuridine (Idoxuridine) is a pyrimidine analog of thymidine.[3] Its primary application is in the topical treatment of herpes simplex virus (HSV) infections, particularly those affecting the eyes.[3] The mechanism of 5-iododeoxyuridine involves its incorporation into viral DNA during replication, which leads to the production of defective viral particles.[3][4]
Comparative Efficacy: In Vitro and In Vivo Studies
A significant comparative study evaluated the antiviral potential of 6-azauridine and 5-iododeoxyuridine across ten different viruses in five animal species. The findings of this extensive research, however, did not strongly substantiate the efficacy of either compound.[2][5]
For 5-iododeoxyuridine, antiviral activity was noted in Herpesvirus hominis infections in mice and influenza in swine.[2][5] A minor degree of effectiveness was also observed in rabbits infected with Shope fibroma virus.[2][5] Notably, toxicity was a recurring observation across most of the experimental models.[2][5]
In the case of 6-azauridine, there was a suggestion of antiviral activity in swine infected with transmissible gastroenteritis virus.[2][5] However, in most other models, the administration of 6-azauridine was associated with an enhancement of the disease and some level of toxicity.[2][5]
The following tables summarize the available quantitative data on the antiviral activity of each compound. It is important to note that these data are from separate studies and not from a direct head-to-head comparison under identical conditions.
Table 1: Antiviral Activity of 6-Azauridine against SARS-Coronavirus
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| 6-Azauridine | SARS-CoV | Vero | Not explicitly stated | Not explicitly stated | 5 | [6] |
Table 2: Antiviral Activity of 5-Iododeoxyuridine against Herpes Simplex Virus
| Compound | Virus | Cell Line | Activity Level | Reference |
| 5-Iodo-2'-deoxyuridine | Herpes Simplex Virus Type 1 | Human Keratinocytes | 5 times less active than in guinea pig embryo cells | [7] |
Mechanisms of Action
The antiviral effects of 6-azauridine and 5-iododeoxyuridine are rooted in their distinct mechanisms of interfering with viral replication.
6-Azauridine: Inhibition of Pyrimidine Biosynthesis
6-Azauridine primarily acts by inhibiting the enzyme orotidine (B106555) 5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthetic pathway. This inhibition leads to a depletion of uridine and cytidine (B196190) nucleotides, which are essential for the synthesis of viral RNA and DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 4. The incorporation of 5-iodo-5'-amino-2',5-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alphagalileo.org [alphagalileo.org]
- 7. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine and Triazole Nucleosides in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the pyrimidine (B1678525) analogue 6-azauridine (B1663090), with established triazole nucleoside antivirals, Ribavirin (B1680618) and its prodrug Taribavirin. This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and pharmacokinetic profiles to aid in antiviral drug development and research.
Introduction: Chemical Structures and Therapeutic Class
This compound is a synthetic derivative of 6-azauridine. It is classified as a pyrimidine nucleoside analogue. The benzoyl groups are added to the ribose sugar moiety to increase its lipophilicity and improve its oral bioavailability, functioning as a prodrug that is metabolized in the body to release the active compound, 6-azauridine.[1][2]
Triazole nucleosides , such as Ribavirin and its prodrug Taribavirin, are a class of synthetic nucleoside analogues characterized by a triazole ring in place of the purine (B94841) or pyrimidine base.[3] Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[3] Taribavirin was developed to achieve higher liver concentrations of Ribavirin while mitigating side effects like hemolytic anemia.[4]
Mechanism of Action: Distinct Pathways to Viral Inhibition
The antiviral mechanisms of 6-azauridine and triazole nucleosides are fundamentally different, targeting distinct pathways in viral replication and host cell metabolism.
This compound (6-Azauridine):
Following its conversion to 6-azauridine, the primary mechanism of action is the inhibition of de novo pyrimidine biosynthesis.[5][6] 6-Azauridine is phosphorylated intracellularly to 6-azauridine-5'-monophosphate (B1206782) (AzaUMP), which is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase.[5] This enzyme is crucial for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. By depleting the intracellular pool of pyrimidine nucleotides, 6-azauridine effectively inhibits viral replication, which is highly dependent on the host cell's nucleotide supply.[5][7]
Triazole Nucleosides (Ribavirin and Taribavirin):
The antiviral activity of Ribavirin is multifaceted and not fully elucidated, but several key mechanisms have been identified:[3]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent inhibitor of IMPDH, an enzyme essential for the de novo synthesis of guanine (B1146940) nucleotides. Depletion of intracellular GTP pools inhibits viral RNA and DNA synthesis.
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, leading to the termination of viral RNA synthesis.
-
Lethal Mutagenesis: RTP can be incorporated into the viral genome, causing mutations that lead to a non-viable viral progeny.
-
Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, which is more effective at clearing viral infections.
Taribavirin, as a prodrug, is converted to Ribavirin in the liver, and therefore shares the same mechanisms of action.[4]
dot
Caption: Comparative Mechanisms of Action.
Performance Data: Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data on the antiviral efficacy and cytotoxicity of 6-azauridine (the active form of this compound) and the triazole nucleosides, Ribavirin and Taribavirin (Viramidine).
Table 1: In Vitro Antiviral Activity and Cytotoxicity against Flaviviruses [8][9]
| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| 6-Azauridine | Dengue Virus Type 2 | Vero | 1.1 | 58 | >52.7 |
| Yellow Fever Virus | Vero | 0.9 | 58 | >64.4 | |
| West Nile Virus | Vero | 1.3 | 58 | >44.6 | |
| Ribavirin | Dengue Virus Type 2 | Vero | 1.8 | >8000 | >4444 |
| Yellow Fever Virus | Vero | 1.2 | >8000 | >6667 | |
| West Nile Virus | Vero | 1.4 | >8000 | >5714 |
Table 2: In Vitro Antiviral Activity and Cytotoxicity against Influenza Viruses [10]
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| Viramidine (Taribavirin) | Influenza A (H1N1) | MDCK | 2-32 | 760 | 23.8 - 380 |
| Influenza A (H3N2) | MDCK | 2-32 | 760 | 23.8 - 380 | |
| Influenza A (H5N1) | MDCK | 2-32 | 760 | 23.8 - 380 | |
| Influenza B | MDCK | 2-32 | 760 | 23.8 - 380 | |
| Ribavirin | Influenza A (H1N1) | MDCK | 0.6-5.5 | 560 | 101.8 - 933.3 |
| Influenza A (H3N2) | MDCK | 0.6-5.5 | 560 | 101.8 - 933.3 | |
| Influenza A (H5N1) | MDCK | 0.6-5.5 | 560 | 101.8 - 933.3 | |
| Influenza B | MDCK | 0.6-5.5 | 560 | 101.8 - 933.3 |
Table 3: In Vivo Efficacy against Influenza A (H1N1) in Mice [10]
| Compound | Minimum Effective Dose (mg/kg/day) | LD50 (mg/kg/day) |
| Viramidine (Taribavirin) | 15 - 31 | 610 |
| Ribavirin | 18 - 37.5 | 220 |
Pharmacokinetic Profiles
| Parameter | This compound / 6-Azauridine | Ribavirin | Taribavirin |
| Bioavailability | The benzoyl groups are intended to increase oral bioavailability over 6-azauridine.[1][2] | ~50% (oral)[11] | Prodrug designed for better liver targeting and potentially altered bioavailability.[4] |
| Metabolism | Hydrolyzed to 6-azauridine.[1] | Phosphorylated intracellularly to active metabolites.[12] | Converted to Ribavirin via first-pass metabolism in the liver.[4] |
| Elimination Half-life | Data for the prodrug is limited. 6-azauridine's half-life is relatively short. | Long terminal half-life (~298 hours after multiple doses) due to accumulation in erythrocytes.[11] | Shorter half-life than Ribavirin due to less accumulation in red blood cells.[4] |
| Protein Binding | Not well documented. | Does not bind to plasma proteins.[11] | Not well documented. |
Experimental Protocols
In Vitro Antiviral and Cytotoxicity Assays
A common method to determine the antiviral efficacy (EC50) and cytotoxicity (CC50) of a compound is the cytopathic effect (CPE) reduction assay.
dot
Caption: Workflow for a CPE Reduction Assay.
Detailed Method for Flavivirus Assay (based on Crance et al., 2003): [9]
-
Cell Culture: Vero cells are seeded in 96-well microplates and grown to confluence.
-
Compound Preparation: Test compounds (6-azauridine, Ribavirin) are dissolved in culture medium to prepare a range of concentrations.
-
Infection and Treatment: The growth medium is removed, and cells are infected with the respective flavivirus (e.g., Dengue, Yellow Fever, West Nile) at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. The medium containing the different concentrations of the test compounds is then added.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days until CPE is maximal in the virus control wells.
-
Cytotoxicity Assay: In parallel, the same concentrations of compounds are added to uninfected cells to determine the 50% cytotoxic concentration (CC50). Cell viability is assessed by the neutral red uptake method.
-
Antiviral Activity Assay: The 50% effective concentration (EC50) is determined by staining the cells with a crystal violet solution after fixation. The optical density is read to quantify cell viability.
-
Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves. The selectivity index is calculated as the ratio of CC50 to EC50.
In Vivo Efficacy Studies
Animal models are crucial for evaluating the in vivo efficacy of antiviral compounds. The following is a general protocol for assessing antiviral activity against influenza virus in mice.
Detailed Method for Influenza Virus Mouse Model (based on Sidwell et al., 2005): [10]
-
Animal Model: Female BALB/c mice are used.
-
Virus Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of influenza virus.
-
Treatment: Test compounds (Viramidine, Ribavirin) are administered orally (e.g., by gavage) twice daily for a specified period (e.g., 5 days), starting shortly before or after virus exposure.
-
Monitoring: Mice are monitored daily for signs of illness, weight loss, and mortality for a defined observation period (e.g., 21 days).
-
Efficacy Endpoints: Efficacy is determined by the prevention of death, reduction in lung virus titers, and inhibition of lung consolidation compared to a placebo-treated control group.
-
Toxicity Assessment: The 50% lethal dose (LD50) is determined in uninfected mice to assess the acute toxicity of the compounds.
Conclusion
This compound, through its active metabolite 6-azauridine, presents a distinct mechanism of antiviral action by targeting host cell pyrimidine biosynthesis. This contrasts with the multi-pronged approach of triazole nucleosides like Ribavirin and Taribavirin, which interfere with viral nucleic acid synthesis and induce lethal mutagenesis.
Available data suggests that while 6-azauridine is active against flaviviruses, Ribavirin exhibits a significantly higher selectivity index in vitro due to its lower cytotoxicity at effective concentrations.[8][9] In the context of influenza, both Ribavirin and its prodrug Taribavirin show potent in vitro and in vivo activity.[10] Notably, Taribavirin demonstrates a better safety profile in terms of reduced toxicity compared to Ribavirin.[10]
The prodrug strategy employed for this compound is a valid approach to improve the pharmacokinetic properties of 6-azauridine. However, more direct comparative studies, especially in vivo, are needed to fully assess its therapeutic potential relative to established triazole nucleosides. The choice between these classes of compounds for further development would depend on the target virus, the desired therapeutic window, and the potential for combination therapies.
References
- 1. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cajmns.casjournal.org [cajmns.casjournal.org]
- 3. Ribavirin - Wikipedia [en.wikipedia.org]
- 4. Taribavirin - Wikipedia [en.wikipedia.org]
- 5. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Safety Operating Guide
Navigating the Safe Disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 2',3',5'-Tri-O-benzoyl-6-azauridine, a purine (B94841) nucleoside analog, requires careful handling and disposal in accordance with hazardous waste regulations.[1][2] Adherence to these procedures minimizes risks to personnel and the environment.
Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste, including nucleoside analogs like this compound, is governed by a stringent set of federal, state, and local regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[3][4][5] These regulations provide a "cradle-to-grave" framework for hazardous waste management, ensuring safe handling from generation to final disposal.[3][5] State-level environmental protection agencies also implement and enforce these regulations, sometimes with more stringent requirements.[3]
| Regulatory Body | Key Regulations & Standards | Website/Contact |
| U.S. Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA), 40 CFR Parts 260-273[4] | --INVALID-LINK-- |
| Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard (29 CFR 1910.1200) | --INVALID-LINK-- |
| State Environmental Protection Agency | Varies by state; often includes specific generator requirements and permit processes.[3] | Contact your state's environmental agency for specific guidance. |
| Local Waste Management Authority | Local ordinances on chemical disposal and collection. | Contact your local municipal or county waste management office. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Classification:
-
Determine if the waste is hazardous. Based on its properties as a nucleoside analog, this compound should be treated as a hazardous chemical waste.
-
Consult the Safety Data Sheet (SDS) for specific hazard information. Although a specific SDS for this compound was not found, related compounds often have warnings regarding toxicity and potential long-term health effects.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[6][7]
-
The container must be in good condition and have a secure, tight-fitting lid.[6][7][8]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
Identify the contents by writing the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[7][8]
-
Indicate the approximate concentration or quantity of the waste.[8]
-
Note the date when waste was first added to the container (start date).[8]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container at or near the point of generation, in a designated SAA.[6][7] This area must be under the control of the laboratory personnel generating the waste.[7][8]
-
The total volume of hazardous waste in an SAA is limited by regulations (e.g., typically no more than 55 gallons, but institutional policies may be stricter).[6]
5. Arranging for Disposal:
-
When the waste container is nearly full (e.g., 90% capacity) or has reached the designated accumulation time limit, arrange for its removal.[6][7]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
-
Complete any required waste pickup forms or manifests.[9]
6. Emergency Procedures:
-
In case of a spill, follow the procedures outlined in your laboratory's chemical hygiene plan.[7]
-
For small, manageable spills, use appropriate personal protective equipment (PPE) and absorbent materials.
-
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[7]
Below is a visual representation of the disposal workflow.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. nswai.org [nswai.org]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 2',3',5'-Tri-O-benzoyl-6-azauridine
This guide provides crucial safety and logistical information for the handling and disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine. As a purine (B94841) nucleoside analog with potential antitumor activity, this compound must be handled with care to minimize exposure risks.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
For procedural guidance, it is prudent to adopt the precautions associated with similar hazardous chemical compounds. The following table summarizes potential hazards based on compounds with comparable applications.
| Hazard Type | GHS Hazard Statement | Description |
| Acute Toxicity | H302 + H332 | Harmful if swallowed or if inhaled.[3] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[3] |
| Lactational Effects | H362 | May cause harm to breast-fed children.[3] |
| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier against exposure after engineering and administrative controls have been implemented.[4] Based on the potential hazards, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement.[5] A face shield must be worn over safety glasses whenever there is a splash hazard, such as when transferring solutions.[5] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves.[4][5] Change the outer glove immediately if contamination is suspected.[4] Regularly change gloves, typically every 30-60 minutes.[4] Avoid PVC gloves as they offer little protection.[4] |
| Body Protection | Laboratory Coat & Coveralls | A fully buttoned laboratory coat is required.[5] For procedures with a higher risk of contamination, disposable coveralls should be worn over personal clothing. |
| Respiratory Protection | N95 Respirator or Higher | To prevent inhalation of the powdered compound, an N95 or N100 particulate respirator is required, especially when weighing or transferring solids.[4] All respirator users must be fit-tested and trained.[4] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes made of a chemical-resistant material are mandatory in the laboratory.[5][6] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to ensure safety and environmental protection.
Operational Plan: Step-by-Step Handling
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all required PPE is available and has been inspected for integrity.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before bringing the chemical into the work area.
-
-
Handling (in a Fume Hood):
-
Always handle the solid compound within a fume hood to avoid inhaling dust.[3]
-
When weighing, use a balance inside the hood or use a "powder-in-weigh" technique to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.
-
-
Decontamination:
-
After handling, wipe down the work surface, balance, and any equipment with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by water.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.[4]
-
Remove all other PPE before leaving the work area and wash hands thoroughly with soap and water.
-
Disposal Plan
-
Chemical Waste: All solid waste, unused product, and solutions containing this compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Dispose of all contaminated lab supplies (e.g., pipette tips, weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Do not rinse the original container into the drain. It should be managed as hazardous waste.
-
Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency First Aid Procedures
In case of exposure, follow these immediate steps while seeking medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. epa.gov [epa.gov]
- 7. merckmillipore.com [merckmillipore.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
